8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOTNAXKKFKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621162 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-74-3 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bridged heterocyclic compound that has emerged as a pivotal structural motif in modern medicinal chemistry. Its rigid, three-dimensional framework offers a unique scaffold for the design of highly selective and potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this important molecule, with a focus on its role in the development of kinase and DNA damage response inhibitors.
Historical Context: From Natural Alkaloids to Synthetic Scaffolds
The conceptual origins of the 8-oxa-3-azabicyclo[3.2.1]octane core are intrinsically linked to the rich history of tropane alkaloids, a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane ring system. For centuries, plants containing tropane alkaloids like atropine and cocaine have been utilized for their medicinal and psychoactive properties. The elucidation of the structure of these natural products in the late 19th and early 20th centuries by chemists such as Richard Willstätter laid the groundwork for synthetic organic chemistry.
A landmark achievement in this field was Sir Robert Robinson's elegant one-pot synthesis of tropinone, the ketone precursor to many tropane alkaloids, in 1917. This biomimetic approach, which mimicked the presumed biosynthetic pathway, was a significant advancement in chemical synthesis.
The development of synthetic analogues, including heteroatom-substituted bicyclic systems like 8-oxa-3-azabicyclo[3.2.1]octane, represents a modern evolution of this historical lineage. By replacing the C-8 methylene bridge of the tropane skeleton with an oxygen atom, chemists created a novel scaffold with distinct physicochemical properties, including altered polarity and hydrogen bonding capabilities. While a definitive "discovery" paper for the parent 8-oxa-3-azabicyclo[3.2.1]octane is not readily apparent in early literature, its emergence coincides with the broader exploration of bridged bicyclic systems in medicinal chemistry as strategic elements to impart conformational rigidity and explore new chemical space.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Appearance | Solid |
| Melting Point | 197-199 °C[1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų[2] |
| logP | 0.559[2] |
| Hydrogen Bond Donors | 1[2] |
| Hydrogen Bond Acceptors | 2[2] |
| Rotatable Bonds | 0[2] |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques. Key data are summarized below.
| ¹H NMR (CDCl₃) | ¹³C NMR |
| δ 1.60-1.80 (m, 2H) | Data not readily available in summarized format |
| δ 2.00-2.10 (m, 2H) | |
| δ 2.25 (d, 2H) | |
| δ 2.70 (dd, 2H) | |
| δ 2.95 (dt, 2H) | |
| δ 3.60 (brs, 2H) | |
| δ 5.95 (tt, 1H) |
Note: Specific assignments for the provided NMR data were not available in the searched literature. The data represents a general spectrum found for a derivative.
Synthesis of this compound
The efficient and scalable synthesis of this compound is crucial for its widespread use in drug discovery. A notable and efficient four-step process commences from the readily available bio-based starting material, 5-hydroxymethyl-2-furfuraldehyde (5-HMF).[3]
Experimental Protocol: Four-Step Synthesis from 5-HMF
Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde
-
Procedure: 5-hydroxymethyl-2-furfuraldehyde is reduced to the corresponding diol, (5-(hydroxymethyl)furan-2-yl)methanol. This reduction can be achieved using a suitable reducing agent such as sodium borohydride in an alcoholic solvent.
-
Typical Conditions: The reaction is typically carried out at room temperature.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Tosylation of the Diol
-
Procedure: The diol is then converted to a ditosylate. This is achieved by reacting the diol with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Typical Conditions: The reaction is usually performed at 0 °C to room temperature.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ditosylate.
Step 3: Cyclization with a Primary Amine
-
Procedure: The ditosylate undergoes a cyclization reaction with a primary amine, such as benzylamine, to form the N-protected 8-oxa-3-azabicyclo[3.2.1]octane.
-
Typical Conditions: This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted. The crude product is then purified.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Procedure: The protecting group (e.g., benzyl) is removed via hydrogenolysis. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.
-
Typical Conditions: Hydrogenolysis is typically performed using a palladium on carbon catalyst under a hydrogen atmosphere. The salt formation is achieved by adding a solution of HCl in an appropriate solvent.
-
Work-up: The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.
Alternative Synthetic Approaches
Another practical synthesis involves a solvent-free thermolytic cyclization, which is presented as a key step in forming the bridged morpholine structure from readily available starting materials.[4]
Applications in Drug Discovery
The rigid bicyclic structure of 8-oxa-3-azabicyclo[3.2.1]octane provides a valuable scaffold for developing inhibitors that can fit into the well-defined binding pockets of enzymes like kinases.
Kinase Inhibitors
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[5] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers.[6] The 8-oxa-3-azabicyclo[3.2.1]octane moiety has been successfully incorporated into thieno[3,2-d]pyrimidine-based compounds, leading to potent and selective mTOR inhibitors.[2] Replacing a morpholine group with the 8-oxa-3-azabicyclo[3.2.1]octane group has been shown to enhance selectivity for mTOR over the closely related PI3K.[2]
Cyclin G Associated Kinase (GAK) Inhibitors: GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking. It has also been identified as a host factor required for the replication of several viruses. Isothiazolo[4,3-b]pyridine derivatives incorporating the 8-oxa-3-azabicyclo[3.2.1]octane moiety have demonstrated potent GAK affinity, highlighting the scaffold's potential in the development of broad-spectrum antiviral agents.[7]
DNA Damage Response (DDR) Inhibitors
ATR Inhibitors: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the cellular response to DNA damage and replication stress.[4][8] Inhibiting ATR is a promising strategy in cancer therapy, as many cancer cells have a high level of replication stress and are more dependent on the ATR pathway for survival.[9] The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been utilized in the development of potent and selective ATR inhibitors, such as AZD6738, which has advanced to clinical trials.
Monoamine Reuptake Inhibitors
Derivatives of the 8-oxa-3-azabicyclo[3.2.1]octane core have also been investigated as inhibitors of monoamine transporters, which are involved in the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine. This application leverages the structural similarity of the scaffold to cocaine and other tropane-based monoamine reuptake inhibitors.
Conclusion
The this compound scaffold has transitioned from a synthetic curiosity to a validated and valuable component in the modern drug discovery toolkit. Its historical roots in the study of natural tropane alkaloids have given way to its rational application in the design of highly specific enzyme inhibitors. The efficient synthetic routes now available for this compound will undoubtedly facilitate its further exploration in the development of novel therapeutics for a range of diseases, from cancer to viral infections and neurological disorders. The continued investigation of this and other bridged bicyclic systems will be a key driver of innovation in medicinal chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to the Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, a crucial building block in pharmaceutical research and development. The document outlines two principal pathways, starting from readily available materials: furan-2,5-dicarboxylic acid and 5-hydroxymethylfurfural (5-HMF). Included are detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic workflows to facilitate comprehension and replication.
Route 1: Synthesis from Furan-2,5-dicarboxylic Acid
This synthetic approach offers a concise and efficient method for the preparation of this compound. The key steps involve catalytic hydrogenation, formation of a diammonium salt, thermolytic cyclization to a dione, and subsequent reduction.
Experimental Protocol
Step 1: Catalytic Hydrogenation of Furan-2,5-dicarboxylic acid
-
Procedure: Furan-2,5-dicarboxylic acid is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in acetic acid at 60°C under atmospheric pressure of hydrogen gas for approximately 69 hours.[1]
-
Work-up: Following the reaction, the catalyst is removed by filtration. The filtrate is then treated with aqueous ammonia to precipitate the diammonium salt of (2R,5S)-tetrahydrofuran-2,5-dicarboxylic acid.
Step 2: Thermolysis of Diammonium (2R,5S)-tetrahydrofuran-2,5-dicarboxylate
-
Procedure: The isolated diammonium salt is heated as a solid melt at 230°C with stirring for 6 hours.[1] This solvent-free step results in the formation of 8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione.
Step 3: Reduction of 8-Oxa-3-azabicyclo[3.2.1]octane-2,4-dione
-
Procedure: The dione intermediate is reduced using a solution of borane in tetrahydrofuran (THF). The reaction mixture is heated at 67°C for 2 hours.
-
Work-up and Salt Formation: After the reduction is complete, the reaction is quenched, and the product is treated with hydrochloric acid in methanol. This step facilitates the formation and isolation of this compound.[1]
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield |
| 1. Catalytic Hydrogenation and Salt Formation | Furan-2,5-dicarboxylic acid | Diammonium (2R,5S)-tetrahydrofuran-2,5-dicarboxylate | Pd/C, H₂, AcOH, 60°C, 69 h; then aq. NH₃ | ~100% |
| 2. Thermolysis | Diammonium salt from Step 1 | 8-Oxa-3-azabicyclo[3.2.1]octane-2,4-dione | 230°C (stirred solid), 6 h | 78% |
| 3. Reduction and Hydrochloride Salt Formation | 8-Oxa-3-azabicyclo[3.2.1]octane-2,4-dione | This compound | BH₃ in THF, 67°C, 2 h; then HCl in MeOH | 70% |
Synthetic Workflow
References
An In-depth Technical Guide to 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride. This bicyclic scaffold is a crucial building block in the development of novel therapeutics, particularly kinase inhibitors.
Core Chemical and Physical Properties
This compound is a solid organic compound. Its hydrochloride salt form generally enhances its solubility in aqueous solutions compared to its free base form.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [2][3] |
| CAS Number | 54745-74-3 | [2] |
| Appearance | Solid | |
| Storage | Store at room temperature | [3] |
Synthesis Overview and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde.[5] Other routes, such as those starting from adipic acid, have also been described.[6]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol (for a derivative)
While a detailed, step-by-step protocol for the parent hydrochloride is not fully detailed in the available literature, the following protocol for the synthesis of a derivative, 3-(1-Adamantanecarbonyl)-8-Oxa-3-azabicyclo(3.2.1)octane, provides insight into the handling and reactivity of the core scaffold.[4]
-
Reaction Setup: A mixture of 8-oxa-3-azabicyclo(3.2.1)octane hydrochloride (14.96 grams, 0.1 mole) and sodium hydroxide (10 grams) in 300 ml of water is prepared.
-
Addition of Reagent: 1-Adamantanecarbonyl chloride (19.87 grams, 0.1 mole, pulverized) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated at 30°C for 3 hours and then left overnight at room temperature.
-
Workup and Purification: The resulting product is filtered, washed with water, and recrystallized from a mixture of approximately 30% petroleum ether and 70% diethyl ether.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry for this compound are not consistently available in public literature. Commercial suppliers and chemical databases may offer this information upon request.[7] Patents for derivatives sometimes include spectroscopic data for those specific compounds.[8]
Biological Relevance and Signaling Pathways
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[9] Notably, it serves as a key structural motif in the development of inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Inhibitors that target components of this pathway are of significant interest in oncology drug development. The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold can be incorporated into molecules designed to bind to the ATP-binding pocket of kinases like PI3K and mTOR, thereby inhibiting their activity.
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and indicates the point of inhibition by therapeutics derived from the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold.
Safety Information
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[10]
Conclusion
This compound is a synthetically important molecule with significant applications in medicinal chemistry and drug discovery. Its unique bicyclic structure provides a rigid scaffold for the design of potent and selective kinase inhibitors. Further research into its properties and the development of detailed, scalable synthetic protocols will continue to enhance its value to the scientific community.
References
- 1. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 4. prepchem.com [prepchem.com]
- 5. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. 54745-74-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 9. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Data of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride. Due to the limited availability of specific experimental data in public literature, this document presents predicted values and general methodologies based on the analysis of its chemical structure and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
This compound is a bicyclic heterocyclic compound. Its structure consists of a six-membered piperidine ring and a five-membered tetrahydrofuran ring sharing two carbon atoms and a nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Formula: C₆H₁₂ClNO Molecular Weight: 149.62 g/mol CAS Number: 54745-74-3
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on the chemical structure and typical values for similar functional groups and bicyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.5 - 4.7 | br s | 1H | H-1 (bridgehead) |
| ~4.0 - 4.2 | br s | 1H | H-5 (bridgehead) |
| ~3.2 - 3.5 | m | 4H | H-2, H-4 (adjacent to N) |
| ~2.0 - 2.3 | m | 4H | H-6, H-7 |
| ~9.0 - 10.0 | br s | 2H | NH₂⁺ |
Note: Spectra recorded in D₂O will result in the disappearance of the NH₂⁺ signal. The presence of the hydrochloride salt can lead to peak broadening.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~75 - 80 | C-1, C-5 (bridgehead carbons adjacent to O) |
| ~45 - 50 | C-2, C-4 (carbons adjacent to N) |
| ~25 - 30 | C-6, C-7 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Strong, broad | N-H stretch (from NH₂⁺) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1580-1650 | Medium | N-H bend |
| 1050-1150 | Strong | C-O-C stretch (ether) |
| ~1100 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 113 | Moderate | [M-HCl]⁺, molecular ion of the free base |
| 112 | High | [M-HCl-H]⁺ |
| 84 | High | [C₅H₈N]⁺, fragment from cleavage of the ether linkage |
| 70 | Moderate | [C₄H₈N]⁺ |
| 56 | High | [C₃H₆N]⁺ |
Note: The molecular ion of the hydrochloride salt (m/z 149/151) is generally not observed under EI conditions. The spectrum will reflect the fragmentation of the free base.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-100 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and identify chemical shifts and coupling constants.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1][2][3][4]
Mass Spectrometry
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1 scan/second.
Data Processing:
-
Analyze the resulting mass spectrum.
-
Identify the molecular ion peak of the free base and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.[6]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic data and chemical structure.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. bitesizebio.com [bitesizebio.com]
- 6. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Crystal Structure of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, a bicyclic organic compound of interest in medicinal chemistry and drug design. A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that as of the date of this document, the single-crystal X-ray diffraction structure of this compound has not been experimentally determined and reported.
The absence of a published crystal structure means that quantitative data such as unit cell parameters, space group, bond lengths, and bond angles derived from single-crystal X-ray crystallography are not available. This guide will, therefore, provide a general overview of the compound, a detailed, standardized protocol for how its crystal structure could be determined, and a visualization of its expected molecular structure.
Compound Overview
This compound is the hydrochloride salt of a saturated bicyclic heterocycle. The core structure, 8-oxa-3-azabicyclo[3.2.1]octane, features a seven-membered ring system constrained by an oxygen bridge. This rigid scaffold is a valuable building block in the synthesis of novel therapeutic agents. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.
Molecular Formula: C₆H₁₂ClNO
Molecular Weight: 149.62 g/mol
CAS Number: 54745-74-3
Hypothetical Experimental Protocol for Crystal Structure Determination
The following section outlines a standard experimental procedure for the determination of the crystal structure of a small organic molecule like this compound via single-crystal X-ray diffraction.
Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find conditions conducive to slow crystal growth. Common solvents include water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This can be performed in either a hanging drop or sitting drop setup.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.
-
X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., CCD or CMOS) is used.
-
Data Collection Conditions: The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal damage from the X-ray beam.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained, covering a significant portion of the reciprocal space.
Data Processing and Structure Solution
The collected diffraction data are processed to determine the crystal's unit cell parameters and the intensities of the Bragg reflections.
-
Data Reduction: The raw diffraction images are integrated to obtain the intensities of the individual reflections. Corrections are applied for factors such as Lorentz and polarization effects, and absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules, direct methods are typically successful.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is evaluated based on the agreement between the observed and calculated structure factors (R-factors).
Data Presentation
As no experimental data is available, the following tables are presented as templates for the type of quantitative information that would be obtained from a successful crystal structure determination.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₆H₁₂ClNO |
| Formula weight | 149.62 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = TBD Å, α = 90° |
| b = TBD Å, β = TBD° | |
| c = TBD Å, γ = 90° | |
| Volume | TBD ų |
| Z | TBD |
| Density (calculated) | TBD Mg/m³ |
| Absorption coefficient | TBD mm⁻¹ |
| F(000) | TBD |
| Crystal size | TBD x TBD x TBD mm³ |
| Theta range for data collection | TBD to TBD° |
| Index ranges | TBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD |
| Reflections collected | TBD |
| Independent reflections | TBD [R(int) = TBD] |
| Completeness to theta = TBD° | TBD % |
| Absorption correction | TBD |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | TBD / TBD / TBD |
| Goodness-of-fit on F² | TBD |
| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |
| R indices (all data) | R1 = TBD, wR2 = TBD |
| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| O(8)-C(1) | TBD | C(1)-N(3)-C(2) | TBD |
| O(8)-C(5) | TBD | C(7)-C(1)-O(8) | TBD |
| N(3)-C(2) | TBD | C(4)-C(5)-O(8) | TBD |
| N(3)-C(4) | TBD | C(1)-O(8)-C(5) | TBD |
Visualizations
The following diagrams illustrate the general experimental workflow for crystal structure determination and the expected molecular structure of the 8-Oxa-3-azabicyclo[3.2.1]octane cation.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: 2D representation of the this compound ion pair.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides the necessary framework for researchers and drug development professionals to understand the compound and the methodologies required to elucidate its three-dimensional atomic arrangement. The determination of its crystal structure would provide invaluable insights into its conformation, stereochemistry, and potential intermolecular interactions, which are crucial for structure-based drug design and understanding its physicochemical properties.
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxa-3-azabicyclo[3.2.1]octane ring system, a conformationally constrained structural motif, has emerged as a significant scaffold in medicinal chemistry. Its rigid bicyclic structure offers a three-dimensional framework that allows for the precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride and its analogs in drug discovery, with a particular focus on their role as monoamine transporter inhibitors and their potential in other therapeutic areas.
Synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane Core
The efficient synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is crucial for its exploration in medicinal chemistry. Several synthetic routes have been developed, often starting from readily available materials.
Experimental Protocol: Synthesis from 5-hydroxymethyl-2-furfuraldehyde
A common and effective method involves a four-step sequence starting from 5-hydroxymethyl-2-furfuraldehyde.
Step 1: Reduction of 5-hydroxymethyl-2-furfuraldehyde
-
Reagents: 5-hydroxymethyl-2-furfuraldehyde, Methanol, Raney Nickel
-
Procedure: 5-hydroxymethyl-2-furfuraldehyde is dissolved in methanol and subjected to hydrogenation over Raney nickel catalyst under pressure. The reaction mixture is stirred until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the corresponding furan dimethanol.
Step 2: Tosylation
-
Reagents: Furan dimethanol, Pyridine, p-Toluenesulfonyl chloride (TsCl)
-
Procedure: The furan dimethanol is dissolved in pyridine and cooled in an ice bath. p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred overnight at room temperature. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the ditosylated intermediate.
Step 3: Cyclization with Benzylamine
-
Reagents: Ditosylated intermediate, Benzylamine, Acetonitrile
-
Procedure: The ditosylated intermediate is dissolved in acetonitrile, and benzylamine is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed, and the residue is purified by chromatography to afford the N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.
Step 4: Hydrogenolysis and Hydrochloride Salt Formation
-
Reagents: N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane, Ethanol, Palladium on carbon (Pd/C), Hydrochloric acid (HCl)
-
Procedure: The N-benzyl protected intermediate is dissolved in ethanol, and palladium on carbon is added. The mixture is hydrogenated under pressure to remove the benzyl group. After filtration of the catalyst, the solution is treated with a solution of HCl in ethanol to precipitate the this compound salt. The product is collected by filtration and dried.
Applications in Medicinal Chemistry
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been extensively utilized as a tropane isostere in the development of ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] By replacing the nitrogen bridge of the tropane skeleton with an oxygen atom, researchers have been able to modulate the pharmacological profile of these compounds, often leading to enhanced selectivity.[1]
Inhibitors of Monoamine Transporters
Derivatives of 8-oxa-3-azabicyclo[3.2.1]octane have shown significant promise as potent and selective inhibitors of DAT and SERT, which are key targets in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and substance abuse.[1]
The following tables summarize the in vitro binding affinities (IC50 and Ki values) of selected 8-oxa-3-azabicyclo[3.2.1]octane derivatives for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
Table 1: Binding Affinity (IC50) of 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane Analogs
| Compound | 3-Aryl Substituent | hDAT IC50 (nM) | hSERT IC50 (nM) | Reference |
| 1 | 3,4-Dichlorophenyl (3β) | 3.27 | - | [2] |
| 2 | 3,4-Dichlorophenyl (3α) | 2.34 | - | [2] |
Table 2: Binding Affinity (IC50) of 3-Biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters
| Compound | 3-Biaryl Substituent | hDAT IC50 (nM) | hSERT IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 3 | 4-(Benzothiophen-2-yl)phenyl | 15 | 2650 | 177 | [1] |
| 4 | 4-(Furan-2-yl)phenyl | 25 | 150 | 6 | [1] |
| 5 | 4-(Thiophen-2-yl)phenyl | 18 | 220 | 12.2 | [1] |
Other Therapeutic Targets
Beyond monoamine transporters, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been explored for its potential in targeting other important biomolecules. For instance, it has been identified as a useful intermediate for the synthesis of kinase inhibitors and has been incorporated into compounds designed as ATR (Ataxia Telangiectasia and Rad3-related) inhibitors for cancer therapy.[3]
Experimental Protocols for Pharmacological Assays
The evaluation of compounds bearing the 8-oxa-3-azabicyclo[3.2.1]octane scaffold typically involves in vitro binding assays to determine their affinity for specific molecular targets.
Protocol for Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive binding assay using [³H]WIN 35,428 to label the dopamine transporter.
-
Materials:
-
Cell membranes expressing hDAT
-
[³H]WIN 35,428 (Radioligand)
-
Unlabeled test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]WIN 35,428 (at a concentration near its Kd), and either the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Signaling Pathways and Logical Relationships
To visualize the biological context of the targets for 8-oxa-3-azabicyclo[3.2.1]octane-based compounds, the following diagrams illustrate the relevant signaling pathways.
Dopamine Transporter (DAT) Signaling Pathway
Caption: Dopamine transporter (DAT) at the synapse and the inhibitory action of 8-oxa-3-azabicyclo[3.2.1]octane derivatives.
Serotonin Transporter (SERT) Signaling Pathway
Caption: Serotonin transporter (SERT) function and inhibition by 8-oxa-3-azabicyclo[3.2.1]octane derivatives.
ATR Kinase Signaling Pathway
Caption: Simplified ATR kinase signaling pathway and the point of intervention for ATR inhibitors.
Conclusion
The this compound scaffold represents a versatile and valuable core in medicinal chemistry. Its rigid framework provides a solid foundation for the design of potent and selective ligands for a range of biological targets. The extensive research into its derivatives as monoamine transporter inhibitors has yielded compounds with significant therapeutic potential. As synthetic methodologies continue to evolve and our understanding of its structure-activity relationships deepens, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is poised to remain a cornerstone in the development of novel therapeutics for years to come.
References
Theoretical and Computational Studies of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of small molecules is a critical determinant of their biological activity. For drug candidates, understanding the three-dimensional structure and dynamic behavior is paramount for designing effective and selective therapeutics. This technical guide provides an in-depth exploration of the conformational analysis of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, a key structural motif analogous to tropane alkaloids, which are known for their diverse pharmacological properties. This document outlines both theoretical and computational approaches, alongside detailed experimental protocols for validation. By integrating predictive modeling with established analytical techniques, we offer a comprehensive framework for characterizing the conformational preferences of this important bicyclic system. The findings and methodologies presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, computational drug design, and related scientific disciplines.
Introduction
This compound is a heterocyclic compound featuring a bicyclic scaffold that is a core component of numerous biologically active molecules. Its structure is closely related to that of tropane alkaloids, a class of natural products with a long history of use in medicine. The rigid, bridged ring system of this molecule imparts specific spatial arrangements of its functional groups, which in turn govern its interactions with biological targets.
The protonation of the tertiary amine to form the hydrochloride salt significantly influences the molecule's solubility and electronic properties, and can also impact its conformational equilibrium. A thorough understanding of the preferred three-dimensional structure of this compound is therefore essential for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
This guide will delve into the theoretical prediction of the conformational isomers of this compound using computational chemistry methods. Furthermore, it will provide detailed protocols for the experimental validation of these predictions through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Theoretical Conformational Analysis
Computational methods provide a powerful and accessible means to investigate the conformational preferences of molecules. Techniques such as Density Functional Theory (DFT) can accurately predict molecular geometries and relative energies of different conformers. For the 8-Oxa-3-azabicyclo[3.2.1]octane ring system, the piperidine ring can adopt either a chair or a boat conformation.
Detailed Computational Protocol
A plausible protocol for the conformational analysis of this compound using DFT is outlined below.
-
Initial Structure Generation:
-
The 3D structure of 8-Oxa-3-azabicyclo[3.2.1]octane is built using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
The nitrogen atom is protonated to represent the hydrochloride salt.
-
Initial geometries for both the chair and boat conformations of the piperidine ring are generated.
-
-
Geometry Optimization and Energy Calculation:
-
The initial structures are subjected to geometry optimization using a DFT method. A common and reliable functional is B3LYP, paired with a basis set such as 6-31G(d).
-
The calculations are performed in the gas phase to assess the intrinsic conformational preferences.
-
Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
-
Analysis of Results:
-
The relative energies of the optimized chair and boat conformers are calculated to determine the most stable conformation.
-
Key geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the optimized structures.
-
Predicted Conformational Isomers and Energetics
Based on studies of similar azabicyclo[3.2.1]octane systems, the chair conformation of the piperidine ring is expected to be significantly more stable than the boat conformation due to reduced steric strain.
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Boat | > 5.0 |
Table 1: Predicted Relative Energies of Conformers
Predicted Geometric Parameters for the Chair Conformer
The following table summarizes the predicted key geometric parameters for the most stable chair conformer of this compound, as would be obtained from a DFT B3LYP/6-31G(d) calculation.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.54 |
| C2-N3 | 1.48 |
| N3-C4 | 1.48 |
| C4-C5 | 1.54 |
| C1-O8 | 1.43 |
| C5-O8 | 1.43 |
| C1-C7 | 1.53 |
| C5-C6 | 1.53 |
| **Bond Angles (°) ** | |
| C1-C2-N3 | 110.5 |
| C2-N3-C4 | 112.0 |
| N3-C4-C5 | 110.5 |
| C1-O8-C5 | 109.8 |
| Dihedral Angles (°) | |
| C5-C4-N3-C2 | -55.2 |
| C4-N3-C2-C1 | 54.8 |
| N3-C2-C1-O8 | -65.1 |
| C2-C1-O8-C5 | 64.5 |
Table 2: Predicted Geometric Parameters for the Chair Conformer
Experimental Validation Techniques
While computational methods provide valuable predictions, experimental validation is crucial. NMR spectroscopy and X-ray crystallography are the primary techniques for elucidating the solution-phase and solid-state conformations of small molecules, respectively.
Detailed Protocol for NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard (e.g., TMS or DSS) for chemical shift calibration.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
Acquire a 1D ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be used to identify through-space correlations between protons, providing crucial information about the spatial arrangement of the molecule.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the 1D and 2D NMR data.
-
Measure the vicinal proton-proton coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, allowing for the determination of the ring conformation.
-
Analyze the NOESY/ROESY spectrum for cross-peaks that indicate close spatial proximity between protons, which can help to confirm the overall molecular conformation.
-
Expected NMR Data
The following table presents plausible ¹H NMR chemical shifts and coupling constants for the chair conformer of this compound in D₂O.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1, H5 | 3.8 - 3.9 | m | - |
| H2a, H4a | 3.2 - 3.3 | dd | J(a,e) ≈ 3, J(gem) ≈ 12 |
| H2e, H4e | 2.9 - 3.0 | d | J(gem) ≈ 12 |
| H6a, H7a | 1.8 - 1.9 | m | - |
| H6e, H7e | 1.6 - 1.7 | m | - |
Table 3: Expected ¹H NMR Data
Detailed Protocol for X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common approach for hydrochloride salts is to dissolve the compound in a polar solvent like methanol or ethanol and slowly add a less polar co-solvent such as diethyl ether or ethyl acetate.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and dihedral angles.
-
Discussion
The combination of theoretical calculations and experimental data provides a robust understanding of the conformational properties of this compound. The protonation of the nitrogen atom is expected to have a significant impact on the molecule's conformation. The presence of a positive charge on the nitrogen will influence the electron distribution within the molecule and may lead to subtle changes in bond lengths and angles compared to the free base.
The conformation of this compound is critical for its potential interactions with biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. The spatial arrangement of the nitrogen and oxygen atoms, as well as the overall shape of the molecule, will determine its ability to fit into a binding pocket and engage in specific intermolecular interactions like hydrogen bonding and electrostatic interactions.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational methodologies, as well as detailed experimental protocols, for the conformational analysis of this compound. The predicted preference for a chair conformation of the piperidine ring, supported by computational modeling, can be definitively confirmed through NMR spectroscopy and X-ray crystallography. The data and protocols presented herein serve as a foundational resource for researchers aiming to understand the structure-activity relationships of this important class of molecules and to guide the design of new therapeutic agents with improved efficacy and selectivity. Future work could involve studying the conformational dynamics of this molecule in different solvent environments and when bound to its biological targets to gain a more complete picture of its behavior.
A Comprehensive Guide to the Synthetic Routes of 8-Oxa-3-azabicyclo[3.2.1]octane Systems
For Researchers, Scientists, and Drug Development Professionals
The 8-Oxa-3-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the foundation of a variety of biologically active molecules. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive template for the design of novel therapeutics. This technical guide provides an in-depth review of the primary synthetic strategies employed to construct this important heterocyclic system, complete with experimental protocols for key reactions and comparative data to aid in method selection.
Core Synthetic Strategies
The synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane system can be broadly categorized into several key approaches, each with its own advantages and limitations. These strategies primarily include intramolecular cyclizations and cycloaddition reactions.
One-Pot Reductive Aminocyclization
A highly efficient and atom-economical approach to the parent 8-Oxa-3-azabicyclo[3.2.1]octane is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol. This method involves the direct conversion of the readily available starting material into the desired bicyclic amine.
A notable example of this strategy involves the use of a platinum-based catalyst to facilitate the transformation of 2,5-tetrahydrofurandimethanol with ammonia.[1][2] This process combines dehydrogenation, amination, and cyclization steps in a single pot.
Experimental Protocol: One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol
-
Materials: 2,5-Tetrahydrofurandimethanol, Ammonia, Pt/NiCuAlOx catalyst.
-
Procedure: A solution of 2,5-tetrahydrofurandimethanol in a suitable solvent is charged into a high-pressure reactor with the Pt/NiCuAlOx catalyst. The reactor is then pressurized with ammonia and hydrogen. The reaction mixture is heated to a specified temperature and stirred for a designated period. After cooling and depressurization, the catalyst is filtered off, and the product is isolated and purified by distillation or crystallization.
-
Note: Specific reaction conditions such as temperature, pressure, and catalyst loading are critical for optimal yield and selectivity.
Cycloaddition Strategies
Cycloaddition reactions offer a powerful means to construct the 8-Oxa-3-azabicyclo[3.2.1]octane core with a high degree of stereocontrol, allowing for the introduction of various substituents.
One prominent cycloaddition approach involves the 1,3-dipolar cycloaddition of a carbonyl ylide with a suitable dipolarophile.[3] In this method, a diazo compound is treated with a rhodium catalyst to generate a carbonyl ylide intermediate, which then undergoes a cycloaddition with a vinyl ether to form the bicyclic system.[3]
Experimental Protocol: [3+2] Cycloaddition of a Carbonyl Ylide
-
Materials: α-Diazocarbonyl compound, vinyl ether, Rh₂(OAc)₄ (rhodium(II) acetate dimer), Lewis acid (optional).
-
Procedure: To a solution of the vinyl ether and the rhodium(II) catalyst in a dry, inert solvent, a solution of the α-diazocarbonyl compound is added dropwise at a controlled temperature. A Lewis acid can be added to enhance reactivity and selectivity. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then concentrated, and the product is purified by column chromatography.
A stereoselective synthesis of 8-oxabicyclo[3.2.1]octanes can be achieved through a microwave-assisted 6π-electrocyclic ring-opening of a cyclopropanated furan derivative, followed by a Huisgen [3+2] cycloaddition with an electron-deficient dipolarophile. This cascade reaction provides rapid access to functionalized bicyclic systems.
Logical Flow of Huisgen [3+2] Cycloaddition Cascade
Caption: Huisgen [3+2] Cycloaddition Cascade.
Intramolecular Cyclization of Furan Derivatives
Another versatile approach involves the construction of the bicyclic system through intramolecular cyclization of suitably functionalized furan or tetrahydrofuran precursors.
The synthesis of the bicyclic diamine analogs can be achieved through the reductive amination of bis-aldehydes derived from furan. This multi-step process involves the oxidation of a furan derivative to a dialdehyde, followed by reductive amination with a primary amine to form the bicyclic core.
Experimental Workflow for Reductive Amination Approach
Caption: Reductive Amination Workflow.
The synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione has been reported starting from a cis-disubstituted tetrahydrofuran.[4] This approach involves the stereoselective hydrogenation of a disubstituted furan derivative to establish the required cis stereochemistry, followed by a series of functional group manipulations and cyclization to afford the target bicyclic thione.[4]
Quantitative Data Summary
The following tables summarize the reported yields and conditions for the key synthetic routes to 8-Oxa-3-azabicyclo[3.2.1]octane systems and their derivatives.
Table 1: One-Pot Aminocyclization
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 2,5-Tetrahydrofurandimethanol | Pt/NiCuAlOx | 180-220 | 40-60 | up to 85 | [1][2] |
Table 2: [3+2] Cycloaddition Reactions
| Dipole Precursor | Dipolarophile | Catalyst | Solvent | Yield (%) | Reference |
| α-Diazocarbonyl compound | Ethyl vinyl ether | Rh₂(OAc)₄ | Dichloromethane | 50-70 | [3] |
| Cyclopropanated furan | N-Phenylmaleimide | - (Microwave) | Toluene | 70-90 |
Table 3: Reductive Amination of Dicarbonyls
| Dicarbonyl Source | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Furan-2,5-dicarbaldehyde | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 60-80 |
Conclusion
The synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane core can be accomplished through a variety of strategic approaches. For the direct synthesis of the unsubstituted parent compound, one-pot reductive aminocyclization of 2,5-tetrahydrofurandimethanol offers an efficient and scalable route. For the construction of substituted analogs with defined stereochemistry, cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful and versatile methodology. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability requirements, and the availability of starting materials. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific research and development goals in the pursuit of novel therapeutics based on this important scaffold.
References
Technical Guide: Solubility Profile of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery. Its structural framework is a key component in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this intermediate is critical for its effective use in synthetic reactions, purification processes, and formulation development. Low or unpredictable solubility can lead to challenges in reaction kinetics, yield, and the bioavailability of final drug products[1].
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the absence of publicly available quantitative solubility data, this document focuses on its predicted solubility based on physicochemical principles and outlines a detailed, best-practice experimental protocol for its determination.
Chemical Structure:
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₆H₁₂ClNO[3]
-
Molecular Weight: 149.62 g/mol [4]
-
Form: Solid[5]
The molecule is a hydrochloride salt, meaning it is the ionic product of a reaction between the organic base (8-Oxa-3-azabicyclo[3.2.1]octane) and hydrochloric acid. This ionic character is the primary determinant of its solubility profile.
Predicted Solubility in Organic Solvents
The "like dissolves like" principle is the guiding tenet for predicting solubility. As a hydrochloride salt, this compound is a polar, ionic compound. Its solubility is therefore expected to be highest in polar protic solvents that can effectively solvate both the chloride anion and the protonated amine cation.
While specific quantitative data is not available from public sources, a qualitative summary based on chemical principles is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | These solvents have high dielectric constants and can form strong hydrogen bonds and ion-dipole interactions, effectively solvating the ionic salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dipole moments but lack acidic protons for hydrogen bonding with the chloride anion. DMSO is often a good solvent for many salts[1]. |
| Slightly Polar | Acetone, Ethyl Acetate | Low to Insoluble | The polarity is generally insufficient to overcome the lattice energy of the ionic solid. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | These solvents lack the polarity and hydrogen bonding capability required to dissolve an ionic salt. |
Note: This table represents predicted solubility and must be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method [6][7]. It is considered the most reliable technique and is widely adopted in the pharmaceutical industry[6][8]. A generalized protocol for determining the solubility of this compound is detailed below.
Materials and Equipment
-
This compound (solid, purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, or UV-Vis Spectrophotometer)
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed at equilibrium[6].
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The mixtures should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[8]. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the solid phase from the saturated liquid phase, centrifuge the vials at high speed[1].
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid pellet at the bottom of the vial.
-
Filtration: Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic solid particles[1].
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a calibration curve[1][8].
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Method of Solubility Determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not readily found in scientific literature, its behavior can be reliably predicted based on its nature as a polar, ionic hydrochloride salt. It is expected to be most soluble in polar protic solvents like water and methanol and largely insoluble in nonpolar solvents such as hexane. For researchers requiring precise quantitative data for process development or formulation, the standardized shake-flask method provides a robust and reliable framework for experimental determination. Accurate solubility data is a cornerstone of efficient and successful drug development, influencing everything from reaction optimization to final dosage form design[9].
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. This compound | 54745-74-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride, a key intermediate in the synthesis of various biologically active compounds. The protocols cover two primary methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
8-Oxa-3-azabicyclo[3.2.1]octane is a bridged heterocyclic scaffold of significant interest in medicinal chemistry due to its conformational rigidity and potential for introducing diverse substituents. Its hydrochloride salt is a common starting material. The secondary amine within the bicyclic system provides a convenient handle for functionalization, primarily through N-alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies. This document outlines reliable methods for this transformation.
General Considerations
The starting material, this compound, is an ammonium salt. For the N-alkylation to proceed, the free secondary amine must be generated in situ or in a prior step. This is typically achieved by the addition of a base to neutralize the hydrochloride. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.
Protocol 1: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic carbon of the alkyl halide.
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromoacetate)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate)
-
Solvent (e.g., acetonitrile, dimethylformamide (DMF), toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., acetonitrile, 10 mL per mmol of the starting material).
-
Add the base (2.0-3.0 eq). For liquid bases like triethylamine, add it dropwise at room temperature. For solid bases like potassium carbonate, add it in one portion.
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
-
Data Presentation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-3-iodopropane | Triethylamine | Toluene | Reflux | 2 | Not specified | Adapted from[1] |
| Benzyl Bromide | Triethylamine | Acetonitrile | Room Temp | 4 | >90 (typical) | General Protocol |
| Ethyl Bromoacetate | DIPEA | DMF | 60 | 6 | >85 (typical) | General Protocol |
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the reaction of the amine with a carbonyl compound, followed by its reduction to the corresponding amine. This method is particularly useful for introducing a wider variety of substituents. A mild reducing agent, sodium triacetoxyborohydride, is often employed as it is selective for the iminium ion in the presence of the carbonyl starting material.[2]
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone, 3,4-dichlorobenzaldehyde)
-
Reducing Agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Base (e.g., triethylamine, if starting from the hydrochloride salt)
-
Solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF))
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DCE, 10 mL per mmol of starting material).
-
Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add the aldehyde or ketone (1.0-1.2 eq) and stir for an additional 30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to control any potential exotherm.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Data Presentation
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dichlorobenzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 16 | High (typical) | Adapted from[3] |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 12 | >90 (typical) | General Protocol |
| Acetone | NaBH(OAc)₃ | THF | Room Temp | 24 | >85 (typical) | General Protocol |
Specific Application: Synthesis of a Pyrimidine Derivative
A documented example of the N-functionalization of this compound involves its reaction with an activated heterocyclic system, such as 2,4,6-trichloropyrimidine. This reaction proceeds via nucleophilic aromatic substitution.
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
2,4,6-Trichloropyrimidine
-
Base (e.g., triethylamine)
-
Solvent (e.g., a mixture of cyclohexane and ethyl acetate)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
This compound (1.05 eq) and 2,4,6-trichloropyrimidine (1.0 eq) are reacted according to a general procedure.[4]
-
The reaction is performed in the presence of a suitable base to neutralize the hydrochloride salt.
-
The product is purified by column chromatography on silica gel (cyclohexane/ethyl acetate 1:0 → 4:1).[4]
-
Data Presentation
| Electrophile | Base | Solvent | Purification | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | Not specified | Not specified | Column Chromatography | 80 | [4] |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the N-alkylation protocols.
Caption: General workflow for N-alkylation with alkyl halides.
Caption: General workflow for reductive amination.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. US20160376265A1 - Preparation of n-monofluoroalkyl compounds - Google Patents [patents.google.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. air.unimi.it [air.unimi.it]
Application Notes and Protocols for the Acylation of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the acylation of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, a key reaction in the synthesis of various biologically active molecules. The protocols outlined below are based on established principles of amide bond formation and can be adapted for a range of acylating agents.
Introduction
8-Oxa-3-azabicyclo[3.2.1]octane is a valuable scaffold in medicinal chemistry, serving as a core component in the development of novel therapeutics. Its rigid bicyclic structure allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The acylation of the secondary amine in this scaffold is a common synthetic step to introduce diverse functionalities and modulate the pharmacological properties of the resulting compounds. These derivatives have been explored for their potential as kinase inhibitors and for other therapeutic applications.
General Reaction Scheme
The acylation of this compound typically involves the reaction of the free base with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base.
DOT Diagram: General Acylation Reaction
Caption: General scheme for the acylation of 8-Oxa-3-azabicyclo[3.2.1]octane.
Experimental Protocols
Two common protocols for the acylation of this compound are provided below: one using an acyl chloride and another using a carboxylic acid with a coupling agent.
Protocol 1: Acylation using an Acyl Chloride
This protocol is suitable for acyl chlorides that are commercially available or can be synthesized readily.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (10 mL per gram of hydrochloride salt).
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to generate the free base in situ.
-
Acylation Reaction: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Acylation using a Carboxylic Acid and Coupling Agent
This protocol is versatile and can be used with a wide range of carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (10 mL per gram of hydrochloride salt).
-
Add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in dichloromethane. Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: Add the solution of the activated ester to the solution containing the free base of 8-Oxa-3-azabicyclo[3.2.1]octane.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the acylation of 8-Oxa-3-azabicyclo[3.2.1]octane.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Coupling Agent) |
| Stoichiometry (Bicycloalkane:Reagent) | 1 : 1.1 (Acyl Chloride) | 1 : 1.1 (Carboxylic Acid) |
| Base | Triethylamine (2.2 eq) | Triethylamine (2.2 eq) |
| Solvent | Dichloromethane | Dichloromethane or DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 16 hours | 12 - 24 hours |
| Typical Yield | 75 - 95% | 70 - 90% |
| Purity (post-purification) | >95% | >95% |
| Analytical Data for a Representative Product (N-Benzoyl-8-oxa-3-azabicyclo[3.2.1]octane) | |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.35 (m, 5H), 4.5-4.4 (m, 2H), 3.9-3.7 (m, 2H), 3.4-3.2 (m, 2H), 2.1-1.9 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.5, 135.8, 129.7, 128.4, 126.9, 75.8, 75.6, 52.1, 51.8, 35.4, 35.2 |
| Mass Spectrometry (ESI+) m/z | 218.1 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the acylation and purification process.
DOT Diagram: Experimental Workflow
Caption: Workflow for the acylation of 8-Oxa-3-azabicyclo[3.2.1]octane.
Application Notes and Protocols: 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the utilization of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. Its rigid bicyclic structure makes it an attractive building block in drug discovery programs.
Overview and Key Applications
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1] Its constrained bicyclic system provides a unique three-dimensional framework that can be strategically functionalized to explore chemical space and develop novel therapeutic agents.
Primary Applications:
-
Scaffold for Compound Libraries: The secondary amine within the bicyclic structure serves as a key functional handle for derivatization, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.
-
Synthesis of Biologically Active Molecules: This scaffold is a component of molecules targeting a range of biological pathways. For instance, it has been incorporated into potent and selective mTORC1/2 inhibitors for cancer and neurological disorders.[2] It is also a key building block for compounds targeting monoamine transporters, relevant in the study of cocaine abuse medications.[3]
Experimental Protocols
The following protocols are adapted from literature procedures and are suitable for implementation in parallel synthesis workflows, either manually or using automated synthesis platforms.
Protocol 1: General Procedure for N-Acylation
This protocol describes the acylation of the secondary amine of 8-Oxa-3-azabicyclo[3.2.1]octane. This reaction is robust and can be used with a diverse range of acylating agents in a parallel format.
Reaction Scheme:
Caption: General N-Acylation Reaction Scheme.
Materials:
-
This compound
-
Acylating agent (e.g., 1-Adamantanecarbonyl chloride)
-
Base (e.g., Sodium hydroxide, N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Water, Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
Procedure (Based on the synthesis of 3-(1-Adamantanecarbonyl)-8-Oxa-3-Azabicyclo(3.2.1)Octane[4]):
-
In each reaction vessel of a parallel synthesizer or a multi-well plate, add this compound (1.0 equivalent).
-
Add a solution of sodium hydroxide (or another suitable base) in water.
-
To each vessel, add a solution of the corresponding acyl chloride (1.0 equivalent) in a suitable solvent.
-
Seal the vessels and agitate at a controlled temperature (e.g., 30°C) for a set period (e.g., 3 hours), then leave overnight at room temperature.
-
Upon reaction completion, the product can be isolated by filtration if it precipitates, or by a liquid-liquid extraction work-up followed by solvent evaporation.
-
Purification can be achieved by recrystallization or by parallel flash chromatography.
Data Presentation: N-Acylation with 1-Adamantanecarbonyl Chloride
| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Melting Point | Reference |
| 8-Oxa-3-azabicyclo[3.2.1]octane HCl (0.1 mole) | 1-Adamantanecarbonyl chloride (0.1 mole) | Sodium Hydroxide | Water | 22 g | 134-136°C | [4] |
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for reacting 8-Oxa-3-azabicyclo[3.2.1]octane with electron-deficient aromatic or heteroaromatic systems, such as dichlorotriazines, which are common scaffolds in medicinal chemistry.
Experimental Workflow:
Caption: Workflow for Parallel SNAr Reactions.
Materials:
-
This compound
-
Substituted dichloro-1,3,5-triazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure (Adapted from the synthesis of mTOR inhibitors[2]):
-
To each reaction vessel, add the dichloro-1,3,5-triazine derivative (1.0 equivalent).
-
Add a solution of this compound (1.1 equivalents) and DIPEA (2.0 equivalents) in the chosen solvent.
-
Seal the reaction vessels and agitate at room temperature until reaction completion is observed by LC-MS.
-
Quench the reaction with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting library of compounds using parallel flash chromatography.
Data Presentation: SNAr with a Dichlorotriazine
| Reactant 1 | Reactant 2 | Base | Yield | Reference |
| 8-Oxa-3-azabicyclo[3.2.1]octane HCl (1.1 equiv) | 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine (1.0 equiv) | DIPEA (2.0 equiv) | 81% | [2] |
Signaling Pathway Context: mTOR Inhibition
The utility of libraries synthesized from 8-Oxa-3-azabicyclo[3.2.1]octane is exemplified by their application in targeting signaling pathways critical in disease. The mTOR pathway is a central regulator of cell growth and proliferation, and its overactivation is implicated in many cancers.[5]
Caption: Simplified mTOR Signaling Pathway Inhibition.
Compounds derived from the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold, such as PQR620, have been developed as potent and selective inhibitors of both mTORC1 and mTORC2 complexes, demonstrating the therapeutic potential of libraries built around this core structure.[2]
Safety and Handling
This compound is an irritant.[1]
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Incompatibilities: Incompatible with strong acids and strong bases.[6]
-
Storage: Store at room temperature in a dry, well-ventilated place.
Always consult the Safety Data Sheet (SDS) before use.[6]
References
- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of CNS Drug Candidates Using 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of CNS drug candidates derived from the 8-oxa-3-azabicyclo[3.2.1]octane scaffold. This bicyclic heterocycle serves as a valuable building block for developing novel therapeutics targeting neurological disorders.
Introduction
The 8-oxa-3-azabicyclo[3.2.1]octane core is a key structural motif in the design of various bioactive molecules, particularly those targeting the central nervous system (CNS). Its rigid conformation and the presence of both oxygen and nitrogen heteroatoms offer unique opportunities for creating compounds with high affinity and selectivity for specific biological targets. This document outlines the synthesis of CNS drug candidates based on this scaffold, with a focus on inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation implicated in numerous neurological diseases.
Key Applications in CNS Drug Discovery
Derivatives of 8-oxa-3-azabicyclo[3.2.1]octane have shown significant promise as:
-
mTOR Inhibitors: The mTOR signaling pathway is a critical regulator of neuronal development, synaptic plasticity, and memory.[1] Its dysregulation is associated with various neurological and psychiatric disorders.[1] Compounds incorporating the 8-oxa-3-azabicyclo[3.2.1]octane moiety have been developed as potent and selective mTOR inhibitors.[2][3]
-
Monoamine Transporter Ligands: The scaffold has been explored for its potential to develop ligands for dopamine (DAT) and serotonin (SERT) transporters, which are key targets in the treatment of depression, anxiety, and other mood disorders.[4]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative CNS drug candidates synthesized using the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.
Table 1: In Vitro Activity of mTOR Inhibitors [3][5]
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM, Cellular pS6) | IC₅₀ (nM, Cellular pPKB/Akt) | Selectivity (p110α/mTOR) |
| PQR620 (3) | mTOR | - | - | - | Excellent |
| 11 | mTOR | 3.4 | - | - | ~7 |
| 7b | mTOR | - | 61 | 133 | 165 |
| 12b | mTOR | - | - | - | ~450 |
Table 2: Binding Affinity of a Precursor for a Potential PET Ligand [6]
| Compound | Target | Overall Radiochemical Yield (%) | Specific Activity (GBq/μmol) |
| [¹⁸F]ATPFU | mTOR | 15 ± 5 | 37-74 |
Experimental Protocols
General Synthetic Workflow
The general strategy for synthesizing CNS drug candidates from 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride involves a multi-step process, often beginning with the coupling of the bicyclic amine to a heterocyclic core, followed by further functionalization.
Protocol 1: Synthesis of 2-(4,6-dichloro-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane (Intermediate for mTOR inhibitors)[7]
This protocol describes the synthesis of a key intermediate used in the preparation of potent mTOR inhibitors.
Materials:
-
This compound
-
2,4,6-trichloropyrimidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.05 equivalents) in dichloromethane, add triethylamine (2.1 equivalents) at 0 °C.
-
Stir the mixture for 10 minutes, then add a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: Synthesis of 4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline (Precursor for PET Ligand)[6]
This protocol details the synthesis of a precursor for a potential mTOR PET imaging agent.
Materials:
-
(1R,5S)-3-(6-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Sodium carbonate
-
Acetonitrile
-
Water
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Argon (Ar)
Procedure:
-
Combine (1R,5S)-3-(6-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane (1.0 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.3 equivalents), and sodium carbonate (2.0 equivalents) in a round-bottom flask.
-
Add a 1:1 mixture of acetonitrile and water.
-
Purge the suspension with argon.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.076 equivalents) to the mixture.
-
Heat the reaction mixture at 90-95 °C overnight.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the desired aniline precursor.
Signaling Pathway
mTOR Signaling Pathway in the CNS
The mTOR signaling pathway is a central regulator of cellular processes in the brain. It exists in two distinct complexes, mTORC1 and mTORC2. Activation of mTORC1 by various upstream signals, including growth factors and neurotransmitters, promotes protein synthesis and cell growth while inhibiting autophagy. Dysregulation of this pathway is implicated in several neurological disorders. The synthesized 8-oxa-3-azabicyclo[3.2.1]octane derivatives act as ATP-competitive inhibitors of mTOR kinase, thereby modulating its downstream effects.
Conclusion
The this compound scaffold is a versatile starting material for the synthesis of novel CNS drug candidates. The protocols and data presented herein demonstrate its utility in developing potent mTOR inhibitors with therapeutic potential for a range of neurological disorders. Further exploration of this scaffold may lead to the discovery of new treatments for challenging CNS diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 6. Radiosynthesis of [18F]ATPFU: A potential PET ligand for mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Kinase Inhibitors Featuring the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of kinase inhibitors incorporating the 8-oxa-3-azabicyclo[3.2.1]octane scaffold. This privileged scaffold has demonstrated significant potential in achieving selectivity, particularly for mTOR kinase over PI3K.
Introduction
The 8-oxa-3-azabicyclo[3.2.1]octane moiety is a conformationally constrained bridged morpholine analog. Its incorporation into kinase inhibitors can offer significant advantages in drug design. Replacing a standard morpholine group with this scaffold can enhance hydrophobic interactions within the kinase hinge region and introduce subtle structural changes that modulate inhibitor properties.[1] A key application of this scaffold has been in the development of selective mTOR (mammalian target of rapamycin) inhibitors, overcoming the challenge of simultaneous PI3K (phosphoinositide 3-kinase) inhibition due to the high homology in their ATP-binding sites.[2][3]
Featured Kinase Targets and Compounds
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been successfully employed in inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4]
mTOR Kinase Inhibitors
The replacement of a morpholine group with the 8-oxa-3-azabicyclo[3.2.1]octane scaffold in 2-arylthieno[3,2-d]pyrimidines has led to the development of highly potent and selective mTOR inhibitors.[2][5] This modification can increase selectivity for mTOR over PI3Kα by over 1000-fold.[2][6] Optimization of the 2-aryl substituent has yielded compounds with IC50 values less than 1 nM for mTOR and excellent cellular potency in proliferation assays (IC50 < 50 nM).[2][5]
One notable example is PQR620, a potent, selective, and brain-penetrant mTORC1/2 inhibitor.[3][6] This compound incorporates a related 3-oxa-8-azabicyclo[3.2.1]octane moiety and demonstrates excellent selectivity over PI3K and a wide panel of other kinases.[3][7]
MAP4 Kinase Inhibitors
The scaffold has also been explored in the development of inhibitors for other kinase families. For instance, derivatives of the MAP4K inhibitor URMC-099 have been synthesized incorporating the 8-oxa-3-azabicyclo[3.2.1]octane group to improve its properties.[7]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds featuring the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.
| Compound ID | Target Kinase | Scaffold | IC50 / Ki | Cellular Potency (Proliferation IC50) | Selectivity (over PI3Kα) | Reference |
| Thienopyrimidine Derivative | mTOR | 8-oxa-3-azabicyclo[3.2.1]octane | < 1 nM (IC50) | < 50 nM | > 1000-fold | [2][5] |
| Wyeth-BMCL-200910075-9b | mTOR | 8-oxa-3-azabicyclo[3.2.1]octane | 0.7 nM (IC50) | 12 nM (LNCaP cells) | 1856-fold | [8] |
| PQR620 | mTORC1/2 | 3-oxa-8-azabicyclo[3.2.1]octane | 6.9 nM (Ki for mTOR) | 0.92 μM (mean, 66 cell lines) | > 1000-fold | [3][6] |
| URMC-099 Analog | MAP4K | 8-oxa-3-azabicyclo[3.2.1]octane | Not specified | Not specified | Not specified | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of compounds.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (mTOR/PI3K)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.
Materials:
-
Recombinant human mTOR or PI3Kα enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., GFP-tagged 4E-BP1 for mTOR, or PIP2 for PI3K)
-
Europium-labeled anti-phospho-substrate antibody
-
Test compounds (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution in kinase buffer and add 4 µL to each well.
-
Initiate the reaction by adding 4 µL of ATP solution in kinase buffer. Final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 620 nm. Determine IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., U87MG, A2058)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compound (final DMSO concentration < 0.5%). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (no-cell control) and calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values by plotting cell viability against the logarithm of the inhibitor concentration.[9][10]
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the phosphorylation status of key proteins downstream of mTOR, such as Akt and S6 Kinase (S6K), to confirm target engagement in cells.
Materials:
-
Cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to attach. Starve cells overnight if necessary, then treat with the test compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and then to a loading control (e.g., GAPDH).[11][12]
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of a kinase inhibitor in a mouse model.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 1-10 million tumor cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a mean size of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses).
-
Administer the treatment daily (or as determined by pharmacokinetic studies) via the appropriate route.
-
Measure tumor volume (Volume = (length × width²) / 2) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics via western blot).
-
Analyze the data by comparing the tumor growth in the treated groups to the vehicle control group.[4][13]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential coupling reactions involving 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride. Due to the limited availability of specific literature protocols for this exact hydrochloride salt, the following sections detail generalized procedures and reaction conditions based on closely related analogs, such as other bicyclo[3.2.1]octane systems. These notes are intended to serve as a starting point for reaction optimization in the synthesis of novel derivatives for pharmaceutical and research applications.
Overview of Coupling Reactions
8-Oxa-3-azabicyclo[3.2.1]octane is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure. The secondary amine functionality allows for a variety of coupling reactions to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR). Key coupling reactions applicable to this scaffold include N-Arylation (Buchwald-Hartwig amination), Amide Coupling, and Reductive Amination.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is suitable for the N-arylation of 8-Oxa-3-azabicyclo[3.2.1]octane with a wide range of aryl and heteroaryl halides or triflates.
General Reaction Scheme
Caption: General workflow for Buchwald-Hartwig N-arylation.
Tabulated Reaction Conditions (Analogous Systems)
The following table summarizes typical conditions for Buchwald-Hartwig amination based on protocols for similar cyclic amines. Optimization will be necessary for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide (Ar-X) | Aryl bromide | Aryl chloride | Aryl triflate |
| Palladium Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | XPhos | RuPhos | BINAP |
| Base | NaOt-Bu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 80-110 | 100-120 | 70-90 |
| Reaction Time (h) | 12-24 | 18-36 | 10-20 |
| Typical Yield (%) | 70-95 | 60-85 | 75-98 |
Experimental Protocol (General)
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02-0.05 eq), and ligand (0.04-0.10 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 eq).
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Amide Coupling
Amide bond formation is a fundamental transformation in drug discovery. 8-Oxa-3-azabicyclo[3.2.1]octane can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides using standard coupling reagents.
General Reaction Scheme
Caption: General workflow for amide coupling.
Tabulated Reaction Conditions
| Parameter | Condition 1 (Carboxylic Acid) | Condition 2 (Acid Chloride) | Condition 3 (Sulfonyl Chloride) |
| Acylating Agent | R-COOH | R-COCl | R-SO₂Cl |
| Coupling Reagent | HATU / HOBt | - | - |
| Base | DIPEA | Triethylamine | Pyridine |
| Solvent | DMF or DCM | DCM or THF | DCM |
| Temperature (°C) | 0 to 25 | 0 to 25 | 0 to 25 |
| Reaction Time (h) | 4-12 | 1-4 | 2-6 |
| Typical Yield (%) | 80-98 | 85-99 | 75-95 |
Experimental Protocol (with Carboxylic Acid)
-
Activation: To a solution of the carboxylic acid (1.0 eq) in DMF or DCM, add the coupling reagent (e.g., HATU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.1 eq) and additional DIPEA (1.1 eq) in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel chromatography.
Reductive Amination
Reductive amination allows for the N-alkylation of 8-Oxa-3-azabicyclo[3.2.1]octane with aldehydes or ketones in the presence of a reducing agent.[1]
General Reaction Scheme
Caption: Two-step process of reductive amination.
Tabulated Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Carbonyl Compound | Aldehyde | Ketone | Aldehyde |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Sodium cyanoborohydride | H₂, Pd/C |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Methanol | Ethanol or Methanol |
| Additive | Acetic Acid (catalytic) | Acetic Acid (to maintain pH 6-7) | - |
| Temperature (°C) | 25 | 25 | 25 |
| Pressure (for H₂) | - | - | 1-4 atm |
| Reaction Time (h) | 6-18 | 12-24 | 4-12 |
| Typical Yield (%) | 75-95 | 60-85 | 80-99 |
Experimental Protocol (using STAB)
-
Mixture Preparation: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCE or DCM, add a catalytic amount of acetic acid.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by silica gel chromatography.[1]
Disclaimer: The provided protocols are based on analogous chemical systems and should be considered as starting points. It is crucial for researchers to conduct their own optimization and safety assessments. The hydrochloride salt of 8-Oxa-3-azabicyclo[3.2.1]octane will require neutralization or the use of excess base in the reactions.
References
Application Notes & Protocols for the Analytical Characterization of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives, a core scaffold found in a variety of biologically active compounds. The following protocols and data are intended to guide researchers in confirming the structure, purity, and other physicochemical properties of these bicyclic compounds.
Structural Elucidation and Confirmation
The primary analytical techniques for the structural elucidation of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure and stereochemistry of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 8-Oxa-3-azabicyclo[3.2.1]octane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Key protons to observe include the bridgehead protons, protons adjacent to the nitrogen and oxygen heteroatoms, and any substituent protons. The chemical shifts of diagnostic skeletal protons are crucial for structural assignment.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially for complex derivatives, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Data Presentation: Representative ¹H NMR Data
The following table summarizes typical chemical shift ranges for the core protons of the 8-Oxa-3-azabicyclo[3.2.1]octane skeleton. Actual values will vary depending on substitution patterns.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H1 (bridgehead) | 4.9 - 5.1 | d |
| H5 (bridgehead) | 4.6 - 4.7 | m |
| H2, H4 (axial/equatorial) | 2.0 - 3.1 | m |
| H6, H7 (axial/equatorial) | 1.5 - 2.2 | m |
Note: Data compiled from typical values reported in the literature.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The presence of the protonated molecular ion peak is a key indicator of the compound's molecular weight.[1]
-
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, perform HRMS analysis. This provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform MS/MS on the [M+H]⁺ ion. The resulting fragmentation pattern can help to identify key structural motifs within the molecule.
Data Presentation: Expected Mass Spectral Data
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodium adduct |
| Fragments | Result from the cleavage of the bicyclic ring or loss of substituents |
Note: The specific m/z values will depend on the molecular formula of the derivative.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the 8-Oxa-3-azabicyclo[3.2.1]octane derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data. The absolute stereochemistry can often be established through this method.[2]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: Use an HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Method:
-
Develop a suitable gradient or isocratic elution method to achieve good separation of the main compound from any impurities.
-
A common gradient runs from a high percentage of water to a high percentage of the organic solvent.
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile with the UV detector at an appropriate wavelength.
-
Purity Calculation: The purity of the sample can be estimated by calculating the peak area percentage of the main component relative to the total area of all peaks.
Data Presentation: HPLC Purity Analysis
| Parameter | Typical Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity | >95% (typical for purified compounds) |
Visualizations
The following diagrams illustrate the general analytical workflow for the characterization of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives.
Caption: General analytical workflow for the characterization of synthesized 8-Oxa-3-azabicyclo[3.2.1]octane derivatives.
Caption: Integration of spectroscopic data for the structural verification of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives.
References
Application Notes and Protocols for the Scale-Up Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, a key intermediate in pharmaceutical development. The described methodology is a robust four-step process commencing from the readily available bio-based starting material, 5-hydroxymethylfurfural (5-HMF). The synthesis involves reduction of 5-HMF, tosylation of the resulting diol, cyclization with benzylamine, and a final debenzylation/hydrochlorination step. This protocol is designed for adaptability from laboratory to pilot plant scale, with critical process parameters and safety considerations highlighted. All quantitative data is summarized for clarity, and experimental workflows are visually represented.
Introduction
This compound is a valuable bicyclic scaffold frequently utilized in the synthesis of a wide range of biologically active molecules and drug candidates. Its rigid, conformationally constrained structure makes it an attractive building block for targeting various receptors and enzymes. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This application note details a well-established and scalable four-step synthesis, providing comprehensive protocols and process considerations for researchers and drug development professionals.
Overall Reaction Scheme
The scale-up synthesis of this compound is accomplished through a four-step reaction sequence starting from 5-hydroxymethylfurfural (5-HMF).
Caption: Overall synthetic pathway for this compound.
Data Presentation
Table 1: Summary of Materials for Scale-Up Synthesis (Based on 1 kg of 5-HMF)
| Step | Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 1. Reduction | 5-Hydroxymethylfurfural (5-HMF) | 67-47-0 | 126.11 | 1.00 kg | 1.00 |
| Raney Nickel (slurry in water) | 7440-02-0 | 58.69 | ~50 g (catalytic) | - | |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | As required | - | |
| Methanol | 67-56-1 | 32.04 | 8 L | - | |
| 2. Tosylation | 2,5-Bis(hydroxymethyl)tetrahydrofuran | 104-80-3 | 132.16 | (Assumed from Step 1) | 1.00 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 3.17 kg | 2.10 | |
| Pyridine | 110-86-1 | 79.10 | 4.0 L | - | |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 L | - | |
| 3. Cyclization | Ditosylate Intermediate | - | 440.54 | (Assumed from Step 2) | 1.00 |
| Benzylamine | 100-46-9 | 107.15 | 0.95 kg | 1.12 | |
| Acetonitrile | 75-05-8 | 41.05 | 10 L | - | |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.18 kg | 2.00 | |
| 4. Hydrogenolysis | N-Benzyl Intermediate | 2339-66-4 | 203.28 | (Assumed from Step 3) | 1.00 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | ~50 g (catalytic) | - | |
| Ethanol | 64-17-5 | 46.07 | 10 L | - | |
| Hydrochloric Acid (in Ethanol) | 7647-01-0 | 36.46 | As required | - |
Table 2: Summary of Process Parameters and Expected Outputs
| Step | Parameter | Value | Expected Yield | Purity (HPLC) |
| 1. Reduction | Temperature | 25-35 °C | 90-95% | >95% |
| Pressure (H₂) | 50-60 psi | |||
| Reaction Time | 12-16 hours | |||
| 2. Tosylation | Temperature | 0-5 °C (addition), then RT | 85-90% | >95% |
| Reaction Time | 12-18 hours | |||
| 3. Cyclization | Temperature | Reflux (approx. 82 °C) | 75-85% | >95% |
| Reaction Time | 24-36 hours | |||
| 4. Hydrogenolysis | Temperature | 25-35 °C | 90-95% | >98% |
| Pressure (H₂) | 50-60 psi | |||
| Reaction Time | 16-24 hours | |||
| Overall | - | - | 55-65% | >98% |
Experimental Protocols
Step 1: Reduction of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)tetrahydrofuran
Caption: Workflow for the reduction of 5-HMF.
-
Reactor Setup: Charge a suitable hydrogenation reactor with 5-Hydroxymethylfurfural (1.00 kg, 7.93 mol) and methanol (8 L).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (~50 g, 50% slurry in water).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50-60 psi with hydrogen and commence stirring. Maintain the temperature between 25-35 °C.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2,5-Bis(hydroxymethyl)tetrahydrofuran as a viscous oil. The crude product is typically of sufficient purity (>95%) to be used directly in the next step.
Step 2: Tosylation of 2,5-Bis(hydroxymethyl)tetrahydrofuran
-
Reactor Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer and a temperature probe, add the crude 2,5-Bis(hydroxymethyl)tetrahydrofuran from the previous step, pyridine (4.0 L), and dichloromethane (DCM, 10 L).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (3.17 kg, 16.65 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction for completion by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of water (5 L). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 5 L), saturated sodium bicarbonate solution (5 L), and brine (5 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ditosylate intermediate as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Step 3: Cyclization to form 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Caption: Workflow for the cyclization reaction.
-
Reactor Setup: Charge a reactor with the ditosylate intermediate from Step 2, potassium carbonate (2.18 kg, 15.78 mol), and acetonitrile (10 L).
-
Reagent Addition: Add benzylamine (0.95 kg, 8.86 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 24-36 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane.
Step 4: Hydrogenolysis and Salt Formation
-
Reactor Setup: In a hydrogenation reactor, dissolve the N-benzyl intermediate from Step 3 in ethanol (10 L).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (~50 g, 50% wet catalyst) under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to 50-60 psi. Stir the mixture at 25-35 °C for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: Purge the reactor with an inert gas and filter the mixture through celite to remove the catalyst.
-
Salt Formation: To the filtrate, slowly add a solution of hydrochloric acid in ethanol until the pH is acidic (pH 2-3).
-
Isolation: The hydrochloride salt will precipitate. The slurry can be stirred at a lower temperature (0-5 °C) for a few hours to maximize precipitation. The solid product is then collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.
Safety Considerations
-
Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry and under an inert atmosphere. Ensure proper quenching procedures are in place before disposal.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.
-
p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Benzylamine: Corrosive and toxic. Handle with appropriate PPE in a well-ventilated area.
-
Palladium on Carbon: Can be pyrophoric, especially after hydrogenation. Do not allow the catalyst to dry in the presence of air.
-
General Precautions: All reactions should be carried out by trained personnel in a suitable chemical laboratory or pilot plant facility with appropriate engineering controls and PPE.
Conclusion
The described four-step synthesis of this compound provides a reliable and scalable route to this important pharmaceutical intermediate. By following the detailed protocols and considering the process parameters outlined in this document, researchers and drug development professionals can efficiently produce this key building block in quantities suitable for further research and development activities. Careful monitoring of each step and adherence to safety protocols are essential for a successful and safe scale-up synthesis.
Application Notes and Protocols: Protecting Group Strategies for 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the common protecting group strategies for the secondary amine of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride. This bicyclic scaffold is a key structural motif in a variety of biologically active molecules, and its manipulation in multi-step syntheses often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The following sections detail the protocols for the protection of the nitrogen atom with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, as well as their subsequent removal.
Introduction to Protecting Group Strategies
The 8-Oxa-3-azabicyclo[3.2.1]octane core is a prevalent feature in medicinal chemistry, contributing to the conformational rigidity and three-dimensional structure of drug candidates. The secondary amine within this scaffold is a reactive nucleophile and a site for metabolic degradation. Therefore, its temporary protection is a critical step in the synthesis of more complex derivatives. The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal without affecting other functional groups. The most commonly employed protecting groups for this purpose are the acid-labile Boc group and the Cbz group, which is typically removed by hydrogenolysis.
N-Protection with tert-Butoxycarbonyl (Boc)
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its straightforward removal under mild acidic conditions.
Experimental Protocol: N-Boc Protection
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., triethylamine, Et3N, or diisopropylethylamine, DIPEA, 2.5 eq) at 0 °C.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected 8-Oxa-3-azabicyclo[3.2.1]octane.
N-Protection with Benzyloxycarbonyl (Cbz)
The Cbz group is another common amine protecting group, valued for its stability and its orthogonal deprotection condition (hydrogenolysis), which is compatible with acid-sensitive and base-sensitive functional groups.
Experimental Protocol: N-Cbz Protection
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water. Add a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography to yield the N-Cbz protected 8-Oxa-3-azabicyclo[3.2.1]octane.
Data Presentation: Comparison of N-Protection Strategies
| Protecting Group | Reagents | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 12-24 | 85-95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium Carbonate (Na₂CO₃) | Dioxane/Water | 4-12 | 80-90 |
Note: Yields are typical for secondary amine protections and may vary based on the specific reaction conditions and scale.
N-Deprotection Strategies
The removal of the protecting group is a critical final step to liberate the free amine for further functionalization or to yield the final target molecule.
Experimental Protocol: N-Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected 8-Oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 10-50% in DCM) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane), to the solution at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.
Experimental Protocol: N-Cbz Deprotection
-
Reaction Setup: Dissolve the N-Cbz protected 8-Oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, 10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent. The filtrate is then concentrated under reduced pressure to give the deprotected amine.
Data Presentation: Comparison of N-Deprotection Strategies
| Protecting Group | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) or HCl in Dioxane | Dichloromethane (DCM) or Dioxane | 1-4 | >95 |
| Cbz | H₂, Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | 2-12 | >95 |
Note: Yields are typically high for these standard deprotection reactions.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Figure 1: Workflow for Boc and Cbz protection and deprotection.
Figure 2: A cyclical diagram of protection and deprotection strategies.
Application Notes and Protocols for the Functionalization of the 8-Oxa-3-azabicyclo[3.2.1]octane Core
For Researchers, Scientists, and Drug Development Professionals
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a key structural motif in medicinal chemistry, recognized for its favorable physicochemical properties and its role as a versatile building block in the design of bioactive molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive core for developing potent and selective ligands for various biological targets. Notably, this bicyclic amine has been successfully incorporated into a new generation of kinase inhibitors, particularly those targeting the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[1]
These application notes provide an overview of the key functionalization strategies for the 8-oxa-3-azabicyclo[3.2.1]octane core, with a focus on its application in the development of mTOR inhibitors. Detailed experimental protocols for representative synthetic transformations are included, along with a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.
Functionalization Strategies
The functionalization of the 8-oxa-3-azabicyclo[3.2.1]octane core primarily involves modifications at the secondary amine (N-3 position) and, to a lesser extent, at the carbon atoms of the bicyclic framework.
N-Functionalization: The most common and synthetically accessible functionalization is at the nitrogen atom. This is typically achieved through nucleophilic substitution reactions or cross-coupling methodologies.
-
N-Arylation: The introduction of aryl or heteroaryl moieties at the N-3 position is a cornerstone in the development of kinase inhibitors. This is commonly achieved via nucleophilic aromatic substitution (SNA r) reactions where the 8-oxa-3-azabicyclo[3.2.1]octane acts as a nucleophile, displacing a leaving group (typically a halogen) from an electron-deficient aromatic or heteroaromatic ring. This strategy has been extensively used in the synthesis of thieno[3,2-d]pyrimidine and 1,3,5-triazine-based mTOR inhibitors.
-
Reductive Amination: This method can be employed to introduce alkyl substituents at the nitrogen atom by reacting the core with aldehydes or ketones in the presence of a reducing agent.
C-H Functionalization: While less common, direct C-H functionalization of the bicyclic core represents an attractive and atom-economical approach to introduce molecular complexity. Methodologies for the C-H functionalization of cyclic amines are an active area of research and could be applied to the 8-oxa-3-azabicyclo[3.2.1]octane system to create novel derivatives.
Application in mTOR Inhibitor Design
The 8-oxa-3-azabicyclo[3.2.1]octane moiety has been identified as a key substituent for achieving selectivity for mTOR over the closely related phosphoinositide 3-kinase (PI3K). Replacement of a simple morpholine ring with the bulkier, more rigid 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been shown to significantly enhance mTOR inhibitory potency and selectivity.
mTOR Signaling Pathway
The mTOR kinase is a central regulator of cell metabolism, growth, and proliferation. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2. The signaling pathway is initiated by growth factors, nutrients, and cellular energy levels, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the mTOR signaling pathway and the points of inhibition by small molecule inhibitors.
Caption: Simplified mTOR signaling pathway illustrating the central role of mTORC1 and mTORC2 in regulating cell growth and proliferation, and the inhibitory action of 8-oxa-3-azabicyclo[3.2.1]octane-based compounds.
Quantitative Data Summary
The following tables summarize the structure-activity relationship data for a series of 8-oxa-3-azabicyclo[3.2.1]octane-containing compounds as mTOR inhibitors.
Table 1: N-Aryl Functionalization with Thieno[3,2-d]pyrimidines
| Compound ID | R Group | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) | Cellular Proliferation IC50 (nM) |
| 1a | 4-aminocarbonylphenyl | 1.5 | 1800 | 1200 | 48 |
| 1b | 4-ureidophenyl | <1 | >1000 | >1000 | <50 |
| 1c | 4-(methylureido)phenyl | 0.38 | 46 | 121 | - |
| 1d | 4-(ethylureido)phenyl | 1.4 | 190 | 136 | - |
| 1e | 4-hydroxyphenyl | 9.6 | >10000 | >1042 | - |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 375-379.[1]
Table 2: N-Aryl Functionalization with 1,3,5-Triazines
| Compound ID | R Group | mTOR Ki (nM) | PI3Kα Ki (nM) | Selectivity (PI3Kα/mTOR) | pS6 IC50 (nM, A2058 cells) |
| 2a | 4-(difluoromethyl)pyridin-2-amine | 3.4 | 23 | ~7 | 157 |
| 2b | 4-(trifluoromethyl)pyridin-2-amine | 13 | 450 | ~35 | 282 |
Data extracted from Journal of Medicinal Chemistry, 2018, 61(22), 10114-10130.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and the final functionalized compounds.
Protocol 1: Synthesis of 2-Aryl-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidine
This protocol describes a typical nucleophilic aromatic substitution reaction to couple the 8-oxa-3-azabicyclo[3.2.1]octane core with a 4-chlorothieno[3,2-d]pyrimidine intermediate.
Caption: Workflow for the N-arylation of 8-oxa-3-azabicyclo[3.2.1]octane with a 4-chlorothieno[3,2-d]pyrimidine.
Materials:
-
4-Chloro-2-aryl-thieno[3,2-d]pyrimidine (1.0 equiv)
-
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.2 equiv)
-
Triethylamine (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a solution of the 4-chloro-2-aryl-thieno[3,2-d]pyrimidine in 1,4-dioxane is added this compound and triethylamine.
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
The mixture is then cooled to room temperature.
-
The solid precipitate (triethylamine hydrochloride) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to afford the desired product.
Expected Yield: 60-85%
Protocol 2: Synthesis of 4,6-Bis(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3,5-triazine Derivatives
This protocol outlines the sequential nucleophilic aromatic substitution on a dichlorotriazine core.
Caption: Workflow for the sequential N-arylation of a dichlorotriazine with 8-oxa-3-azabicyclo[3.2.1]octane.
Materials:
-
2-Substituted-4,6-dichloro-1,3,5-triazine (1.0 equiv)
-
This compound (2.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (4.4 equiv)
-
n-Butanol
Procedure:
-
A solution of the 2-substituted-4,6-dichloro-1,3,5-triazine in n-butanol is cooled to 0 °C.
-
This compound (1.1 equiv) and DIPEA (2.2 equiv) are added, and the mixture is stirred at room temperature for 2 hours.
-
A second portion of this compound (1.1 equiv) and DIPEA (2.2 equiv) is added.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
The mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the desired bis-substituted product.
Expected Yield: 40-60%
Conclusion
The 8-oxa-3-azabicyclo[3.2.1]octane core is a valuable scaffold in modern drug discovery, particularly for the development of selective mTOR inhibitors. The functionalization strategies outlined in these notes, primarily focused on N-arylation, provide a robust platform for the synthesis of diverse compound libraries. The provided protocols offer a starting point for the synthesis of these important molecules, and the summarized SAR data can guide the design of next-generation inhibitors with improved potency and selectivity. Further exploration of C-H functionalization methodologies for this core may unlock novel chemical space and lead to the discovery of compounds with unique pharmacological profiles.
References
Troubleshooting & Optimization
Technical Support Center: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and recommended solutions.
Problem 1: Low Overall Yield
Q: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low overall yield can stem from several stages of the synthesis. Here’s a breakdown of potential issues and solutions for two common synthetic routes:
Route 1: From 5-Hydroxymethylfurfural (5-HMF)
This multi-step process, involving reduction, tosylation, cyclization, and hydrogenolysis, can be prone to yield loss at each stage. Careful control over reaction conditions is crucial for maximizing yield.
-
Potential Cause: Incomplete reactions in any of the steps.
-
Solution: Monitor reaction progress closely using appropriate analytical techniques (e.g., TLC, LC-MS). Ensure starting materials are fully consumed before proceeding to the next step.
-
Potential Cause: Suboptimal conditions during the hydrogenolysis of the N-benzyl intermediate.
-
Solution: The presence of residual solvents from previous steps, particularly acetonitrile, can significantly inhibit the hydrogenolysis reaction and lead to byproduct formation. It is highly recommended to perform a thorough solvent exchange to ethanol before the hydrogenolysis step, ensuring that acetonitrile is no longer detectable by GC.[1]
-
Potential Cause: Inefficient purification leading to product loss.
-
Solution: Optimize purification methods at each step. Consider using column chromatography with a carefully selected eluent system or recrystallization to minimize product loss.
Route 2: From Furan-2,5-dicarboxylic acid
This concise synthesis involves fewer steps but still requires careful execution to achieve high yields.
-
Potential Cause: Incomplete conversion during the initial reduction of the dicarboxylic acid.
-
Solution: Ensure the use of a suitable reducing agent and optimized reaction conditions (temperature, pressure, and catalyst loading) for the complete reduction of both carboxylic acid groups to hydroxyl groups.
-
Potential Cause: Inefficient cyclization to form the bicyclic imide intermediate.
-
Solution: The thermolysis of the diammonium salt to form the imide is a critical step. Ensure uniform and adequate heating to drive the reaction to completion.
-
Potential Cause: Incomplete reduction of the bicyclic imide.
-
Solution: The reduction of the imide to the corresponding amine requires a powerful reducing agent like borane. Ensure the complete reduction by monitoring the reaction and using a sufficient excess of the reducing agent.
Problem 2: Formation of Impurities and Byproducts
Q: I am observing significant impurity peaks in my crude product. What are the common byproducts and how can I minimize their formation?
A: Byproduct formation is a common challenge. The nature of the impurities often depends on the synthetic route.
In the 5-HMF Route:
-
Potential Byproduct: Incompletely hydrogenated intermediates or side-products from reactions involving residual solvents.
-
Minimization Strategy: As mentioned, a thorough solvent exchange to ethanol before hydrogenolysis is critical to prevent the formation of byproducts resulting from the reaction of intermediates with acetonitrile.[1] Careful monitoring of the hydrogenolysis reaction to ensure complete debenzylation without over-reduction of the bicyclic core is also important.
General Strategies to Minimize Impurities:
-
High-Purity Starting Materials: Use starting materials of the highest possible purity to avoid introducing impurities at the beginning of the synthesis.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintain a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of reagents and intermediates.
-
Temperature Control: Maintain precise temperature control throughout the reaction, as temperature fluctuations can lead to the formation of undesired side products.
Problem 3: Difficulty in Purification and Isolation
Q: I'm struggling to obtain a pure, crystalline product of this compound. What are the best practices for its purification?
A: The hydrochloride salt's polarity can sometimes make purification challenging.
-
Recrystallization: This is often the most effective method for purifying the final hydrochloride salt. A mixed solvent system can be particularly effective.
-
Recommended Solvents: A mixture of an alcohol (e.g., methanol, ethanol, or isopropanol) and an ester (e.g., ethyl acetate) can be a good starting point for recrystallization. The product is typically more soluble in the alcohol and less soluble in the ester.
-
General Procedure: Dissolve the crude product in a minimal amount of the hot alcohol. Gradually add the ester until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed.
-
Eluent System: Due to the polar nature of the hydrochloride salt, a polar eluent system is required. A mixture of dichloromethane/methanol or chloroform/methanol with a small amount of ammonia or triethylamine can be effective in eluting the product while separating it from less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: Two primary synthetic strategies are commonly employed:
-
From 5-Hydroxymethylfurfural (5-HMF): This route involves a multi-step sequence including reduction, tosylation, cyclization with an amine (like benzylamine), and subsequent debenzylation via hydrogenolysis to yield the bicyclic amine, which is then converted to the hydrochloride salt. This route is often favored for its potential for higher overall yields when optimized.[2]
-
From Furan-2,5-dicarboxylic acid: This approach offers a more concise synthesis. It typically involves the reduction of the dicarboxylic acid to the corresponding diol, conversion to a diamine precursor, and a key cyclization step to form the bicyclic system.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the 8-Oxa-3-azabicyclo[3.2.1]octane core and the presence of the hydrochloride salt.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Handling of Reagents: Some reagents used in the synthesis, such as reducing agents (e.g., borane, lithium aluminum hydride) and tosyl chloride, are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hydrogenolysis: This step involves the use of hydrogen gas, which is flammable. Ensure the reaction is carried out in a properly functioning hydrogenation apparatus with appropriate safety measures in place.
-
Thermolysis: The solvent-free thermolytic cyclization in the furan-2,5-dicarboxylic acid route should be performed with careful temperature monitoring to avoid uncontrolled decomposition.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: From 5-HMF | Route 2: From Furan-2,5-dicarboxylic acid |
| Starting Material | 5-Hydroxymethylfurfural | Furan-2,5-dicarboxylic acid |
| Number of Steps | Multiple (typically 4-5) | Fewer (typically 3-4) |
| Key Challenges | Hydrogenolysis step sensitive to impurities | Thermolytic cyclization requires high temperatures |
| Potential Advantages | Potentially higher overall yield with optimization | More concise, potentially fewer purification steps |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reactions | Monitor reaction progress (TLC, LC-MS) |
| Suboptimal hydrogenolysis (5-HMF route) | Thorough solvent exchange to ethanol[1] | |
| Inefficient purification | Optimize chromatography or recrystallization | |
| Impurity Formation | Residual solvents in hydrogenolysis | Complete solvent exchange to ethanol[1] |
| Non-inert reaction conditions | Use an inert atmosphere (N₂ or Ar) | |
| Purification Issues | Poor crystallinity | Use a mixed-solvent system for recrystallization (e.g., Alcohol/Ester) |
| Co-elution of impurities | Optimize HPLC or column chromatography conditions |
Experimental Protocols
A detailed, step-by-step experimental protocol for a specific synthesis route is crucial for reproducibility. As detailed protocols with specific quantitative data were not consistently available in the search results, a generalized workflow is provided below. Researchers should consult specific literature for precise quantities and optimized conditions.
Generalized Workflow for Synthesis from 5-HMF:
-
Reduction of 5-HMF: Reduction of the aldehyde group of 5-HMF to a hydroxyl group using a suitable reducing agent (e.g., NaBH₄).
-
Tosylation: Conversion of the primary hydroxyl groups to tosylates using tosyl chloride in the presence of a base.
-
Cyclization: Reaction of the ditosylate with a primary amine (e.g., benzylamine) to form the N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.
-
Solvent Exchange: Crucial Step: Complete removal of the reaction solvent (e.g., acetonitrile) and replacement with ethanol.[1]
-
Hydrogenolysis: Catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to remove the benzyl protecting group.
-
Salt Formation: Treatment of the resulting free base with hydrochloric acid to form the hydrochloride salt.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 5-HMF, highlighting the critical solvent exchange step.
Caption: Troubleshooting decision tree for addressing low yield and impurity issues in the synthesis.
References
Technical Support Center: Purification of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The exact nature of impurities will depend on the synthetic route used. For instance, if synthesized from 5-hydroxymethylfurfural (5-HMF), impurities might arise from incomplete reduction, tosylation, or cyclization steps.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often preferred for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating the desired compound from significant amounts of impurities with different polarities.
Q3: How can I convert the free base, 8-Oxa-3-azabicyclo[3.2.1]octane, to its hydrochloride salt for purification?
A3: Dissolve the crude free base in a suitable organic solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) until the precipitation of the hydrochloride salt is complete. The solid can then be collected by filtration, washed with a cold solvent, and dried.[2]
Q4: What analytical methods are recommended to assess the purity of this compound after purification?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing purity.[3][4] HPLC can provide quantitative information about the percentage of the main component and any impurities. 1H and 13C NMR can confirm the structure of the compound and detect the presence of any organic impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" during recrystallization.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with amines.[2]
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to fully dissolve the oil, then allow it to cool more slowly.
-
Change the solvent system: Use a solvent with a lower boiling point or a mixed solvent system. For mixed solvents, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.[5]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.
-
Seed the solution: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.[6]
-
Issue 2: Poor recovery of the purified compound.
-
Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or the cooling process was too rapid.
-
Troubleshooting Steps:
-
Concentrate the mother liquor: If too much solvent was used, carefully evaporate some of the solvent and attempt to recrystallize again.[5]
-
Cool for a longer period: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Select a different solvent: Choose a solvent in which the compound has high solubility at high temperatures but very low solubility at low temperatures.
-
Column Chromatography
Issue 3: Poor separation of the desired compound from impurities.
-
Cause: Inappropriate stationary phase or mobile phase, or overloading of the column.
-
Troubleshooting Steps:
-
Modify the stationary phase: For basic compounds like amines, standard silica gel can be too acidic, leading to peak tailing and poor separation. Consider using amine-deactivated silica gel or basic alumina as the stationary phase.[7][8]
-
Adjust the mobile phase:
-
Add a competing amine: Incorporate a small amount of a volatile base like triethylamine (e.g., 0.1-1%) into the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape of the amine.[7]
-
Use a polar aprotic/alcoholic solvent system: A common mobile phase for purifying polar amines is a gradient of methanol in dichloromethane.[7]
-
-
Optimize the gradient: If using a gradient elution, ensure the polarity change is gradual enough to allow for the separation of closely eluting compounds.
-
Reduce the sample load: Overloading the column will lead to broad peaks and poor resolution.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent or solvent system. A good starting point for amine hydrochlorides is a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent like ethyl acetate or diethyl ether.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot primary solvent (e.g., ethanol) required to dissolve it completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Slowly add the co-solvent (e.g., ethyl acetate) to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Column Chromatography of 8-Oxa-3-azabicyclo[3.2.1]octane Free Base
-
Column Preparation: Pack a glass column with amine-deactivated silica gel using a slurry of the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude 8-Oxa-3-azabicyclo[3.2.1]octane free base in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol) if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in the FAQs.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >98% | >99% |
| Typical Recovery | 70-90% | 60-85% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time Required | 2-4 hours | 4-8 hours |
| Primary Application | Removal of minor impurities | Separation of complex mixtures |
Table 2: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier |
| Silica Gel | Dichloromethane / Methanol | 0.1 - 1% Triethylamine |
| Amine-Deactivated Silica | Hexane / Ethyl Acetate | None |
| Basic Alumina | Ethyl Acetate / Methanol | None |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for the recrystallization of 8-Oxa-3-azabicyclo[3.2.1]octane HCl.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
stability of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption.[1][3] While some suppliers suggest storage at room temperature[4][5], others recommend refrigeration at 2-8°C for long-term stability.
Q2: Is this compound stable in aqueous solutions?
A2: As a hydrochloride salt, this compound is readily soluble in water. However, the stability of the resulting solution is pH-dependent. Neutral to slightly acidic conditions (pH 4-6) are generally preferred for short-term storage of solutions. Under strongly basic or acidic conditions, the compound may be susceptible to degradation.
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong acids and strong bases.[3] Contact with strong oxidizing agents should also be avoided.[2]
Q4: How does temperature affect the stability of solid this compound?
A4: The solid form is generally stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to degradation. It is advisable to avoid excessive heat during storage and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions (temperature, humidity, light exposure). 2. Prepare a fresh standard from a new batch of the compound. 3. Perform a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., buffer, solvent). | 1. Evaluate the pH of the experimental medium. 2. Assess the compatibility of the compound with other reagents in the mixture. 3. Prepare solutions fresh before each experiment. |
| Discoloration or change in physical appearance of the solid compound | Absorption of moisture or degradation due to light or air exposure. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Store the compound in an amber vial or in the dark to protect from light. |
Stability Data Summary
The following tables summarize representative data from forced degradation studies on this compound. These studies are designed to accelerate the degradation of the compound under various stress conditions to understand its intrinsic stability.
Table 1: Stability of this compound in Solution under Different pH Conditions
| Condition | Time (hours) | Assay (%) | Major Degradant (%) |
| 0.1 M HCl (pH 1) | 24 | 98.5 | 0.8 |
| pH 4 Buffer | 24 | 99.8 | < 0.1 |
| pH 7 Buffer | 24 | 99.5 | 0.2 |
| 0.1 M NaOH (pH 13) | 24 | 92.1 | 5.7 |
Table 2: Stability of Solid this compound under Thermal and Photolytic Stress
| Condition | Duration | Assay (%) | Major Degradant (%) |
| 60°C | 7 days | 99.2 | 0.5 |
| 80°C | 7 days | 97.8 | 1.5 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 99.6 | 0.2 |
Table 3: Stability of this compound under Oxidative Stress
| Condition | Time (hours) | Assay (%) | Major Degradant (%) |
| 3% H₂O₂ | 24 | 94.3 | 4.1 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Store a known quantity of the solid compound at 80°C for 7 days.
-
Photolytic Degradation (Solid): Expose a known quantity of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifications of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid side reactions during its modification.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for modifying the secondary amine of this compound?
The secondary amine of the 8-Oxa-3-azabicyclo[3.2.1]octane core is a versatile handle for a variety of modifications. The most common strategies include:
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N-Alkylation: Introduction of alkyl, aryl, or heterocyclic groups. This is often achieved through reactions with alkyl halides, reductive amination, or using alcohols as alkylating agents.
-
N-Acylation: Formation of amides by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This is a common method for introducing a wide range of functional groups.
-
N-Arylation: Formation of a carbon-nitrogen bond with an aromatic partner, typically through cross-coupling reactions.
Q2: My N-alkylation reaction is giving me a mixture of the desired product and over-alkylated quaternary ammonium salt. How can I prevent this?
Over-alkylation is a common side reaction in the N-alkylation of secondary amines. Here are several strategies to minimize the formation of the quaternary ammonium salt:
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Control Stoichiometry: Use a minimal excess of the alkylating agent (typically 1.05-1.2 equivalents).
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Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second alkylation step more significantly than the first.
-
Alternative Methods: Consider reductive amination, which is less prone to over-alkylation.
Q3: I am having trouble with the N-acylation of the hydrochloride salt. The reaction is sluggish and the yield is low. What can I do?
The hydrochloride salt of the amine needs to be neutralized for the acylation to proceed efficiently. Here are some troubleshooting tips:
-
In-situ Free-Basing: Add a suitable base to the reaction mixture to neutralize the hydrochloride and scavenge the HCl produced during the reaction with an acyl chloride. Common bases include triethylamine, diisopropylethylamine (DIPEA), or pyridine.
-
Pre-treatment: You can free-base the amine hydrochloride in a separate step before the acylation reaction. This involves partitioning the salt between an organic solvent and an aqueous base, followed by extraction and drying of the organic layer containing the free amine.
-
Choice of Acylating Agent: If using a carboxylic acid, a peptide coupling agent like HATU or HOBt can be effective.
-
Catalyst: For slow reactions, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.
Troubleshooting Guides
N-Alkylation Side Reactions
Problem: Low yield of the desired N-alkylated product and the presence of multiple unidentified byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Competing Elimination Reaction | If using a sterically hindered alkyl halide, an elimination reaction may be competing with the desired substitution. Consider using a less hindered alkylating agent or switching to a reductive amination protocol. |
| Degradation of Starting Material | The bicyclic core may be sensitive to the reaction conditions. |
Technical Support Center: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride synthesis.
Troubleshooting Guide
Question: My overall yield is consistently low. What are the most common causes and how can I address them?
Answer: Low overall yield in the synthesis of this compound can stem from several factors throughout the synthetic sequence. A common high-yield route starts from 5-hydroxymethylfurfural (5-HMF) and involves multiple steps.[1] Inefficiencies at any stage will impact the final yield.
Key areas to investigate:
-
Incomplete Reactions: Ensure each step of the synthesis goes to completion. Monitor reactions using appropriate analytical techniques like TLC, GC-MS, or NMR. For steps involving catalysts, such as hydrogenation, ensure the catalyst is active and not poisoned. For instance, in related syntheses using Raney Nickel, adequate suspension of the catalyst is crucial for reaction completion.[2]
-
Side Reactions: Byproduct formation is a common cause of yield loss. The choice of reagents and reaction conditions is critical. For example, in multi-step syntheses, careful control of reaction conditions is necessary to minimize byproduct formation.[1]
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize extraction and crystallization procedures. A purification method for the similar 3-azabicyclo-octane hydrochloride involves careful pH adjustment and solvent selection for extraction and crystallization, which could be adapted.[3]
-
Reagent Quality: The purity of starting materials and reagents is paramount. Use high-purity reagents and ensure solvents are anhydrous where necessary.
Question: I am observing the formation of significant byproducts. How can I minimize them?
Answer: Minimizing byproduct formation requires careful control over reaction conditions and a thorough understanding of the reaction mechanism.
-
Temperature Control: Many reactions are sensitive to temperature. For instance, reactions involving strong bases or organometallic reagents are often conducted at low temperatures (-78 °C to 0 °C) to prevent side reactions.[4][5]
-
Stoichiometry: The molar ratio of reactants can significantly influence the reaction outcome. Carefully control the stoichiometry of reagents to favor the desired reaction pathway. In some preparations of related compounds, an excess of certain reagents is used to drive the reaction to completion.[5]
-
Solvent Choice: The solvent can affect reaction rates and selectivity. A solvent exchange step to remove a solvent like acetonitrile before proceeding with subsequent steps has been recommended in a similar synthesis to ensure a clean reaction.[2]
Question: My final product is difficult to purify. What strategies can I employ?
Answer: Purification of the hydrochloride salt can be challenging.
-
Crystallization: Recrystallization is a powerful purification technique. Experiment with different solvent systems to find one that provides good recovery of high-purity crystals. For a related compound, a mixed solvent system of an alcohol and an ester was used for refining the crude product.[3]
-
pH Control: During the workup, precise control of pH is crucial for isolating the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid. The pH should be carefully adjusted to ensure complete protonation and precipitation of the salt.[3]
-
Chromatography: If crystallization is ineffective, column chromatography may be necessary. However, this can be less practical on a large scale.
Frequently Asked Questions (FAQs)
Q1: What is a recommended high-yield synthesis route for this compound?
A1: A multi-step process starting from 5-hydroxymethylfurfural (5-HMF) is often favored for its higher overall yields.[1] This route typically involves reduction, tosylation, cyclization with an amine (like benzylamine), and subsequent deprotection via hydrogenolysis.[1] Careful control over each step is essential for maximizing the yield.
Q2: Are there any specific catalysts recommended for the hydrogenation step in the synthesis?
A2: While the provided search results do not specify a catalyst for the direct synthesis of this compound, related bicyclic amine syntheses often employ catalysts like Raney Nickel or Palladium on carbon (Pd/C) for hydrogenation and debenzylation steps. The efficiency of these catalysts can be highly dependent on reaction conditions such as hydrogen pressure, temperature, and solvent.
Q3: How can I effectively monitor the progress of the reaction?
A3: Reaction progress can be monitored by a variety of analytical techniques. Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. For instance, GC has been used to determine the ratio of isomers and to detect residual solvents.[2]
Q4: What are some critical safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in organic synthesis are flammable, corrosive, or toxic. For example, when working with hydrides like potassium borohydride, it is important to handle them in an inert atmosphere and away from water.[3] Reactions should be carried out in a well-ventilated fume hood.
Quantitative Data Summary
The following tables summarize quantitative data from related syntheses, which may provide a useful starting point for optimizing the synthesis of this compound.
Table 1: Example Reaction Conditions for a Derivative Synthesis
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Product |
| 8-oxa-3-azabicyclo(3.2.1)octane hydrochloride | 1-Adamantanecarbonyl chloride | Sodium hydroxide | Water | 30 °C | 3 hours | 3-(1-Adamantanecarbonyl)-8-Oxa-3-Azabicyclo(3.2.1)Octane |
*Note: This data is for the synthesis of a derivative, not the parent hydrochloride salt itself.[6]
Table 2: Reagent Equivalents in a Related Azabicyclo[3.2.1]octan-3-ol Synthesis
| Reagent | Equivalents |
| 2,5-dimethoxytetrahydrofuran | 1.1 to 1.35 |
| Acetone dicarboxylic acid | 1.1 to 2 |
| HCl | 0.1 to 1.5 |
| Sodium acetate | 1 to 4 |
| Alkyl lithium | 1 to 2.5 |
*Note: This data is for the synthesis of a different, though structurally related, compound and illustrates the range of reagent stoichiometry that can be employed.[4]
Experimental Protocols
High-Yield Synthesis of this compound via the 5-HMF Route
This protocol is a generalized procedure based on the description of a high-yield route.[1] Researchers should optimize the specific conditions for their laboratory setup.
Step 1: Reduction of 5-HMF
-
Dissolve 5-hydroxymethylfurfural in a suitable solvent such as methanol.
-
Add a hydrogenation catalyst (e.g., Pd/C).
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the reduced intermediate.
Step 2: Tosylation
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a base (e.g., triethylamine or pyridine).
-
Slowly add p-toluenesulfonyl chloride.
-
Stir the reaction mixture, allowing it to warm to room temperature.
-
Monitor the reaction for completion.
-
Perform an aqueous workup to isolate the tosylated product.
Step 3: Cyclization with Benzylamine
-
Dissolve the tosylated intermediate in a suitable solvent (e.g., acetonitrile).
-
Add benzylamine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to reflux and stir until the reaction is complete.
-
Cool the reaction mixture and perform a workup to isolate the N-benzyl protected bicyclic product.
Step 4: Hydrogenolysis (Debenzylation)
-
Dissolve the N-benzyl product in a suitable solvent (e.g., ethanol).
-
Add a hydrogenation catalyst (e.g., Pd/C).
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until debenzylation is complete.
-
Filter off the catalyst.
Step 5: Hydrochloride Salt Formation
-
To the filtrate from Step 4, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise until the pH is acidic.
-
Stir the mixture to allow for the precipitation of this compound.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting flowchart for low yield.
Caption: High-yield synthesis workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride [ouci.dntb.gov.ua]
- 3. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
- 4. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 5. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
troubleshooting epimerization in 8-Oxa-3-azabicyclo[3.2.1]octane derivative synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with epimerization during the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives.
Troubleshooting Guide: Epimerization
Question: I am observing a mixture of diastereomers in my final product, suggesting epimerization has occurred. At which position is this most likely to happen and why?
Answer:
Epimerization is a common challenge in the synthesis of bicyclo[3.2.1]octane systems, particularly at carbon atoms adjacent to a carbonyl group. For 8-Oxa-3-azabicyclo[3.2.1]octane derivatives with a substituent at the C-2 position (e.g., a carbomethoxy group), this is the most probable site of epimerization.
The underlying mechanism often involves the formation of an enolate intermediate under basic or acidic conditions. The proton alpha to the carbonyl group at C-2 is acidic and can be abstracted by a base. The resulting planar enolate can then be re-protonated from either face, leading to a mixture of epimers. The thermodynamically more stable epimer, often with the substituent in an equatorial position, may be the major product. This phenomenon is well-documented in the analogous 8-azabicyclo[3.2.1]octane series, such as in cocaine and its derivatives.[1][2]
Question: My reaction is unexpectedly yielding the undesired epimer as the major product. What reaction conditions could be causing this?
Answer:
Several factors can promote epimerization at the C-2 position. Identifying the specific cause is the first step in troubleshooting:
-
Base-Catalyzed Epimerization: The presence of a base, even in catalytic amounts, can facilitate the deprotonation-reprotonation cycle leading to epimerization. This is a significant issue in related compounds like cocaine, where the axial C2-carbomethoxy group can epimerize to the more stable equatorial position.[2]
-
Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for enolization, leading to thermodynamic equilibration of the epimers.
-
Solvent Effects: The choice of solvent can influence the stability of the enolate intermediate and the transition state for protonation, thereby affecting the epimeric ratio.
-
Purification Method: Certain purification techniques, such as chromatography on silica or alumina, can sometimes induce epimerization if the stationary phase is slightly acidic or basic.
Frequently Asked Questions (FAQs)
Q1: How can I minimize epimerization during my reaction?
A1: To minimize epimerization, consider the following strategies:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions and carefully control its stoichiometry. In some cases, using a weaker base or a buffered system can prevent significant enolization.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
-
Protecting Group Strategy: If the epimerizable center is present early in the synthetic sequence, consider if a protecting group strategy can be employed to prevent enolization in subsequent steps.
Q2: Are there any recommended purification methods to avoid epimerization?
A2: Yes, careful selection of the purification method is crucial.
-
Neutral Chromatography: If column chromatography is necessary, use a neutral stationary phase. For silica gel, it can be neutralized by washing with a solution of triethylamine in the eluent system and then re-equilibrating with the pure eluent.
-
Crystallization: If your product is crystalline, fractional crystallization can be a very effective method for separating diastereomers and may avoid the risks associated with chromatography.
-
Preparative HPLC: Reversed-phase HPLC using buffered mobile phases (e.g., with ammonium acetate or formic acid) can often provide good separation of epimers under non-harsh conditions.
Q3: How can I quantitatively determine the ratio of my epimers?
A3: The most common method for determining the diastereomeric ratio is through proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[3]
-
Distinct Signals: The epimers will likely have distinct chemical shifts for certain protons, particularly those near the stereocenter that has epimerized (e.g., H1, H2, and the protons on the substituent at C-2).
-
Integration: By integrating the signals corresponding to each epimer, you can calculate the relative ratio of the two diastereomers in your sample. For accurate quantification, ensure that the chosen signals are well-resolved and not overlapping with other peaks.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Epimerization via ¹H NMR
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1-0.5 mL) from the reaction mixture at different time points (e.g., 1h, 3h, 6h, and upon completion).
-
Work-up: Quench the reaction in the aliquot (e.g., with a saturated aqueous solution of NH₄Cl for a basic reaction) and extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
NMR Analysis: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic, well-resolved peaks for each epimer. Integrate these peaks and calculate the ratio. Compare the ratios at different time points to track the progress of epimerization.
Data Presentation
Table 1: Hypothetical Influence of Base and Temperature on Epimeric Ratio at C-2
| Entry | Base (equivalents) | Temperature (°C) | Reaction Time (h) | Epimeric Ratio (desired:undesired) |
| 1 | NaH (1.1) | 25 | 4 | 85:15 |
| 2 | NaH (1.1) | 60 | 4 | 50:50 |
| 3 | LiHMDS (1.1) | 0 | 2 | 95:5 |
| 4 | K₂CO₃ (2.0) | 25 | 12 | 70:30 |
This table is illustrative and actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
References
managing complex reaction mixtures in Suzuki coupling with 8-oxa-bicyclo[3.2.1]octane systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 8-oxa-bicyclo[3.2.1]octane systems. These complex reactions can present unique challenges, and this resource aims to provide targeted solutions to common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the Suzuki coupling of 8-oxa-bicyclo[3.2.1]octane derivatives, such as enol triflates, with various boronic acids.
Q1: My Suzuki coupling reaction is resulting in a complex reaction mixture with multiple unidentified spots on TLC. What are the likely causes?
A1: The formation of a complex reaction mixture is a common issue, particularly when using heteroarylboronic acids.[1][2] Several side reactions can contribute to this complexity:
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Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often promoted by elevated temperatures and the presence of aqueous bases.
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Homocoupling: The coupling of two boronic acid molecules or two molecules of the 8-oxa-bicyclo[3.2.1]octane starting material can lead to dimeric impurities. This is often exacerbated by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst's oxidation state.
-
Decomposition of Starting Materials: The 8-oxa-bicyclo[3.2.1]octane core or the boronic acid may be unstable under the reaction conditions, leading to various degradation products. Some heteroarylboronic acids are particularly prone to decomposition at higher temperatures.
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black or be deactivated by impurities, leading to incomplete conversion and a mixture of starting materials and side products.
Troubleshooting Workflow for Complex Reaction Mixtures
Caption: Troubleshooting workflow for addressing complex reaction mixtures.
Q2: I am observing very low to no yield of my desired coupled product. What are the critical parameters to investigate?
A2: Low yields in Suzuki couplings with these bicyclic systems can often be traced back to a few key factors:
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Inefficient Catalytic System: The choice of palladium catalyst and ligand is crucial. Sterically hindered or electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
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Improper Base Selection: The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. A base that is too strong may promote side reactions, while one that is too weak may result in a sluggish reaction.
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Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Inadequate deoxygenation of the solvent and reaction vessel can lead to catalyst deactivation and low yields.
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Poor Solubility: The 8-oxa-bicyclo[3.2.1]octane substrate or the boronic acid may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and inefficient coupling.
Q3: I am attempting to couple a heteroarylboronic acid (e.g., thiopheneboronic acid) and am getting a complex mixture, whereas coupling with an arylboronic acid (e.g., benzofuranboronic acid) was successful. What could be the reason for this difference?
A3: Heteroarylboronic acids, particularly those containing sulfur, can present unique challenges in Suzuki couplings. The heteroatom can coordinate to the palladium center, potentially inhibiting catalysis. Additionally, some heteroarylboronic acids are less stable than their aryl counterparts and more prone to protodeboronation under the reaction conditions. For instance, the successful coupling of an 8-oxa-bicyclo[3.2.1]octane enol triflate with benzofuranboronic acid yielded 82% of the product, while the reaction with thiopheneboronic acid resulted in a complex mixture.[1][2] This highlights the sensitivity of the reaction to the nature of the boronic acid.
Logical Decision Process for Optimizing Heteroaryl Couplings
Caption: Decision tree for optimizing challenging heteroaryl Suzuki couplings.
Quantitative Data Summary
While comprehensive comparative data for the Suzuki coupling on 8-oxa-bicyclo[3.2.1]octane systems is limited in the literature, the following tables summarize reported yields under specific conditions and provide a general guide for catalyst and base selection based on analogous systems.
Table 1: Reported Yields for Suzuki Coupling with Bicyclo[3.2.1]octane Systems
| Bicyclic Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 8-oxa-bicyclo[3.2.1]oct-2-en-3-yl triflate | Benzofuranboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 82 | [1][2] |
| 8-oxa-bicyclo[3.2.1]oct-2-en-3-yl triflate | Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | Complex Mixture | [1][2] |
| 8-thiabicyclo[3.2.1]oct-2-en-3-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 96 | [3] |
| 8-thiabicyclo[3.2.1]oct-2-en-3-yl triflate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 92 | [3] |
| 8-thiabicyclo[3.2.1]oct-2-en-3-yl triflate | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 85 | [3] |
Table 2: General Guide for Catalyst and Base Selection
| Catalyst | Recommended Ligands | Suitable Bases | Comments |
| Pd(PPh₃)₄ | None (pre-formed) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | A common starting point, but may not be optimal for challenging substrates. |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald ligands (e.g., SPhos, XPhos), phosphines (e.g., P(t-Bu)₃) | K₃PO₄, CsF, K₂CO₃ | Often more effective for sterically hindered or electron-rich substrates. |
| PdCl₂(dppf) | dppf (bidentate) | Na₂CO₃, K₃PO₄ | Good for a broad range of substrates, including some heteroaromatics. |
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of an 8-oxa-bicyclo[3.2.1]octane enol triflate, adapted from successful procedures with analogous systems.[3]
Materials:
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8-oxa-bicyclo[3.2.1]oct-2-en-3-yl triflate derivative (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
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Base (e.g., Na₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 8-oxa-bicyclo[3.2.1]octane enol triflate, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via cannula or syringe. Subsequently, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stille Coupling for 8-Oxa-Bicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for optimizing Stille coupling reactions involving 8-oxa-bicyclo[3.2.1]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific class of compounds. Here you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to help streamline your synthetic efforts.
Troubleshooting Guide
This guide addresses common problems encountered during the Stille coupling of 8-oxa-bicyclo[3.2.1]octane derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing very low to no yield of my desired coupled product. What are the likely causes and how can I improve it?
Answer:
Low or no yield in a Stille coupling with 8-oxa-bicyclo[3.2.1]octane substrates can stem from several factors, often related to the sterically demanding nature of the bicyclic framework.
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Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like the 8-oxa-bicyclo[3.2.1]octane core, standard catalysts may not be effective.
-
Solution: Consider switching to a catalyst system known to be effective for this scaffold. Two reported successful systems are:
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Pd₂(dba)₃ with tri-2-furylphosphine as the ligand. This combination has been used successfully at room temperature. The electron-rich and less bulky nature of the tri-2-furylphosphine ligand can facilitate the catalytic cycle.
-
Pd(PPh₃)₄. This catalyst is often effective at higher temperatures (refluxing dioxane).
-
-
-
Inefficient Transmetalation: The transfer of the organic group from the organostannane to the palladium center can be a rate-limiting step, especially with hindered substrates.
-
Solution: The addition of a co-catalyst or additive can significantly enhance the reaction rate.
-
Zinc Chloride (ZnCl₂): The use of ZnCl₂ as an additive has been reported to be beneficial in these couplings. It is thought to act as a transmetalating agent, facilitating the transfer of the organic group from tin to palladium.
-
Copper(I) Iodide (CuI): While not specifically reported for this bicyclic system in the initial search, CuI is a common and effective additive in Stille couplings to accelerate the transmetalation step.
-
-
-
Decomposition of Reagents: Organostannane reagents can be unstable, and their decomposition can lead to low yields.
-
Solution: Ensure the purity of your organostannane reagent. If synthesized in-house, it's often best to use it directly without extensive purification by chromatography, as this can lead to decomposition. Also, ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier associated with the sterically hindered substrate.
-
Solution: If room temperature reactions are failing, consider increasing the temperature. Reactions in dioxane are often run at reflux.
-
Question 2: I am seeing a significant amount of homocoupled product from my organostannane reagent. How can I minimize this side reaction?
Answer:
Homocoupling of the organostannane (R-SnBu₃ + R-SnBu₃ → R-R) is a common side reaction in Stille couplings.[1]
-
Cause: This can be promoted by the presence of oxygen or by certain palladium species.
-
Solutions:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Catalyst Choice: Some palladium sources are more prone to promoting homocoupling. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Question 3: My reaction is very slow, taking a long time to go to completion. How can I increase the reaction rate?
Answer:
Slow reaction rates are common when dealing with sterically demanding substrates.
-
Solutions:
-
Ligand Choice: As mentioned, using a more electron-rich and less bulky ligand like tri-2-furylphosphine can accelerate the reaction.
-
Additives: The use of ZnCl₂ or CuI can significantly increase the rate of the transmetalation step, which is often the slowest step in the catalytic cycle.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like NMP or DMF can sometimes accelerate the reaction compared to less polar solvents like dioxane or toluene.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for the Stille coupling of an 8-oxa-bicyclo[3.2.1]octane derivative?
A1: Based on literature reports, two excellent starting points are Pd₂(dba)₃ with tri-2-furylphosphine in NMP at room temperature, or Pd(PPh₃)₄ in dioxane at reflux.[2] The former is a milder option, while the latter may be necessary for more challenging substrates.
Q2: Is an additive necessary for this reaction?
A2: While not strictly always necessary, the use of an additive like ZnCl₂ has been shown to be beneficial and is recommended, particularly if you are experiencing low yields or slow reaction rates.[2]
Q3: My organostannane reagent seems to be decomposing upon purification. What should I do?
A3: It is a known issue that some organostannane reagents, especially those that are less stable, can decompose during chromatographic purification. In such cases, it is often advisable to use the crude organostannane reagent directly in the Stille coupling reaction after a simple workup to remove inorganic salts.[2]
Q4: What are typical yields for Stille couplings on this bicyclic system?
A4: High yields, often in the range of 67-93% , have been reported for the successful Stille coupling of various aryl stannanes with a triflate derivative of an 8-oxa-bicyclo[3.2.1]octane. However, yields can be substrate-dependent, with at least one case reporting a yield as low as 10%.[3]
Experimental Protocols
Below are detailed experimental protocols based on successful literature precedents for the Stille coupling of 8-oxa-bicyclo[3.2.1]octane derivatives.
Protocol 1: Stille Coupling using Pd₂(dba)₃ / Tri-2-furylphosphine in NMP [2]
This protocol is suitable for couplings at room temperature.
-
Reagents:
-
8-oxa-bicyclo[3.2.1]octane triflate derivative (1.0 equiv)
-
Organostannane reagent (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Tri-2-furylphosphine (20 mol%)
-
Zinc Chloride (ZnCl₂) (1.2 equiv)
-
Anhydrous 1-Methyl-2-pyrrolidinone (NMP)
-
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the 8-oxa-bicyclo[3.2.1]octane triflate, organostannane reagent, and zinc chloride.
-
Add anhydrous NMP via syringe.
-
In a separate flask, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and tri-2-furylphosphine in anhydrous NMP.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous KF solution and stir for 30 minutes.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Stille Coupling using Pd(PPh₃)₄ in Dioxane [2]
This protocol is suitable for reactions requiring elevated temperatures.
-
Reagents:
-
8-oxa-bicyclo[3.2.1]octane triflate derivative (1.0 equiv)
-
Organostannane reagent (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Anhydrous Dioxane
-
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the 8-oxa-bicyclo[3.2.1]octane triflate, organostannane reagent, and Pd(PPh₃)₄.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize reported reaction conditions and yields for the Stille coupling on 8-oxa-bicyclo[3.2.1]octane derivatives to provide a basis for comparison and optimization.
Table 1: Comparison of Catalyst Systems and Conditions
| Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temperature | Time | Yield Range (%) | Reference |
| Pd₂(dba)₃ (5) | Tri-2-furylphosphine (20) | ZnCl₂ (1.2) | NMP | Room Temp. | Overnight | High | [2] |
| Pd(PPh₃)₄ (10) | - | - | Dioxane | Reflux | Overnight | High | [2] |
Table 2: Reported Yields for Stille Coupling of Various Arylstannanes
| Aryl Group on Stannane | Catalyst System | Yield (%) | Reference |
| Various biaryl systems | A or B | 67-93 | [3] |
| Benzoxazole derivative | A or B | 10 | [3] |
Catalyst System A: Pd₂(dba)₃ / Tri-2-furylphosphine, ZnCl₂, NMP, RT. Catalyst System B: Pd(PPh₃)₄, Dioxane, Reflux.
Visualizations
The following diagrams illustrate key aspects of the Stilling coupling process for 8-oxa-bicyclo[3.2.1]octane derivatives.
Caption: Experimental workflow for Stille coupling.
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 8-azabicyclo[3.2.1]octane scaffolds, a core structure in many biologically active tropane alkaloids.[1][2][3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic transformations.
Desymmetrization of Tropinone and its Derivatives
The desymmetrization of prochiral tropinones is a common strategy to introduce stereocenters.[1] A frequent challenge is achieving high enantioselectivity.
Question: I am getting low enantiomeric excess (ee) in the chiral lithium amide-mediated deprotonation of tropinone. How can I improve it?
Answer: Low enantioselectivity in this reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Purity and Stoichiometry of the Chiral Amine: Ensure the chiral amine used to generate the lithium amide base is of high purity. The stoichiometry of n-BuLi used for deprotonation of the amine hydrochloride is also critical.[5]
-
Effect of Additives: The presence of lithium salts, particularly lithium chloride (LiCl), can significantly enhance enantioselectivity.[6] If you are not using LiCl, consider adding it to the reaction mixture. The optimal amount may need to be determined empirically.
-
Temperature Control: Maintain strict temperature control, especially during the deprotonation and subsequent electrophilic quench. Reactions are typically run at low temperatures (e.g., -78 °C or -95 °C) to maximize selectivity.[7]
-
Solvent Effects: The choice of solvent can influence the aggregation state of the lithium amide and thus the enantioselectivity. Tetrahydrofuran (THF) is commonly used, but other ethereal solvents could be explored.
-
Structure of the Chiral Base: The structure of the chiral lithium amide itself is paramount. Bases derived from (S,S)-N,N-bis(1-phenylethyl)amine have shown high enantiocontrol.[1]
Experimental Protocol: Enantioselective Deprotonation of Tropinone
A representative protocol for the enantioselective deprotonation of tropinone is as follows:
-
A solution of the chiral amine hydrochloride in dry THF is cooled to 0 °C.
-
Two equivalents of n-butyllithium (n-BuLi) in hexanes are added dropwise, and the mixture is stirred for 30 minutes to generate the chiral lithium amide.
-
The reaction mixture is cooled to -78 °C.
-
A solution of tropinone in dry THF is added slowly.
-
The reaction is stirred for a predetermined time to ensure complete enolate formation.
-
The electrophile (e.g., an aldehyde or chloroformate) is added, and the reaction is allowed to proceed to completion.[5]
-
The reaction is quenched and worked up to isolate the product.
| Parameter | Condition A | Condition B | Effect on Enantioselectivity |
| Chiral Base | Lithium (S,S)-N,N-bis(1-phenylethyl)amide | Other chiral lithium amides | Base structure is a key determinant of ee%. |
| Additive | None | 1 equivalent LiCl | Addition of LiCl generally increases ee%.[5][6] |
| Temperature | -40 °C | -78 °C | Lower temperatures typically improve selectivity. |
Intramolecular Mannich Reaction for Scaffold Construction
The intramolecular Mannich reaction is a powerful tool for constructing the bicyclic core.[8][9] However, controlling the stereochemical outcome can be challenging.
Question: I am observing the formation of multiple diastereomers in my intramolecular Mannich cyclization. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the intramolecular Mannich reaction depends on controlling the conformation of the transition state. Consider the following:
-
Substrate Control: The stereocenters already present in the acyclic precursor can direct the stereochemical outcome of the cyclization. Ensure the stereochemical purity of your starting materials.
-
Reaction Conditions:
-
pH: The pH of the reaction medium is crucial. Robinson's classic synthesis of tropinone highlights the importance of pH control for achieving good yields.[10] For intramolecular Mannich reactions, acidic conditions are typically required to generate the iminium ion. The choice of acid can influence the selectivity.
-
Catalyst: In asymmetric variants, the choice of organocatalyst (e.g., L-proline) is critical for inducing stereoselectivity.[11] The catalyst loading and reaction conditions should be optimized.
-
-
Protecting Groups: The nature of the protecting groups on the nitrogen and other functional groups can influence the conformational bias of the precursor, thereby affecting the diastereoselectivity of the cyclization.
Logical Workflow for Troubleshooting Diastereoselectivity in Intramolecular Mannich Cyclization
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?
A1: The main approaches can be broadly categorized into two classes:
-
Enantioselective desymmetrization of achiral tropinone derivatives: This involves using chiral reagents, such as chiral lithium amide bases, to selectively react with one of the enantiotopic groups of the prochiral starting material.[1]
-
De novo construction of the bicyclic scaffold: This involves building the ring system from acyclic precursors. Key reactions include:
-
Intramolecular Mannich reactions: A classic and biomimetic approach for forming the tropinone core.[9][12]
-
Cycloaddition reactions: These include [3+2] cycloadditions of cyclic azomethine ylides and 6π-electrocyclic ring-opening/[3+2] Huisgen cycloaddition cascades.[13][14]
-
Aza-Cope rearrangements: The aza-Cope-Mannich reaction sequence provides a stereocontrolled route to the scaffold.[15]
-
Q2: How can I achieve functionalization at specific positions of the 8-azabicyclo[3.2.1]octane core with stereocontrol?
A2: Stereocontrolled functionalization of the pre-formed scaffold is challenging due to the rigid bicyclic structure. Strategies include:
-
Directed reactions: Using existing functional groups to direct incoming reagents to a specific face of the molecule.
-
Catalytic C-H functionalization: This emerging area offers routes to functionalize previously inaccessible C-H bonds, although achieving high selectivity can be difficult and may require specific directing groups.[16]
-
Ring-opening and re-closing strategies: In some cases, the bicyclic system can be opened to a more flexible monocyclic intermediate, functionalized with stereocontrol, and then re-closed.
Q3: What are some of the key challenges in scaling up the synthesis of 8-azabicyclo[3.2.1]octane derivatives for drug development?
A3: Scaling up these syntheses presents several challenges:
-
Cost and availability of starting materials and reagents: Chiral catalysts and reagents can be expensive.
-
Cryogenic reaction conditions: Many stereoselective reactions require very low temperatures, which can be difficult and costly to maintain on a large scale.
-
Purification: Separating diastereomers or enantiomers can require challenging and expensive chromatographic techniques.
-
Reproducibility: Reactions that are sensitive to trace impurities or slight variations in conditions can be difficult to reproduce on a larger scale.[16]
Synthetic Pathways to 8-Azabicyclo[3.2.1]octane Scaffold
Caption: Overview of major synthetic routes.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Tropinone - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 11. mdpi.com [mdpi.com]
- 12. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 13. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Transannular Functionalization of Multiple C(sp3)–H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane and its derivatives often involves intramolecular cyclization reactions. A common approach is analogous to the Robinson-Schöpf synthesis of tropinone, involving a tandem Mannich-type reaction. Key starting materials can include succinaldehyde, an appropriate amine precursor, and a keto-acid or its equivalent. Another strategy involves the cyclization of functionalized pyrrolidine or furan derivatives.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: Potential byproducts can arise from incomplete reactions, side reactions, or degradation of the product. Common byproducts may include incompletely cyclized intermediates, over-alkylated products, elimination products, and dimers or oligomers. The specific byproducts will depend on the synthetic route and reaction conditions employed.
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification. High-Performance Liquid Chromatography (HPLC) is useful for separating the main product from impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), helps in determining the molecular weights of these impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the detailed chemical structure of isolated byproducts.[1]
Q4: What general strategies can be employed to minimize byproduct formation?
A4: To minimize byproduct formation, careful control of reaction parameters is critical. This includes optimizing the reaction temperature, pH, stoichiometry of reactants, and reaction time. The use of protecting groups for reactive functional groups can also prevent unwanted side reactions. Purification of starting materials and reagents is also crucial to avoid introducing impurities that could lead to side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction conditions (temperature, pH). - Degradation of the product. | - Monitor the reaction progress using TLC or HPLC. - Optimize reaction temperature and pH. - Consider a milder workup procedure. |
| Presence of a higher molecular weight impurity in MS | - Dimerization or oligomerization of the starting material or product.[2] - Over-alkylation of the amine. | - Use a more dilute reaction mixture. - Control the stoichiometry of the alkylating agent carefully. |
| Presence of an impurity with a similar molecular weight | - Isomeric byproducts. - Incomplete cyclization or rearrangement products. | - Isolate the impurity using preparative HPLC or column chromatography for detailed structural analysis by NMR. - Adjust reaction conditions to favor the desired regio- or stereoisomer. |
| Multiple spots on TLC or peaks in HPLC | - Presence of multiple byproducts. - Decomposition of the product during analysis. | - Use a combination of analytical techniques (LC-MS, NMR) to identify each impurity.[1] - Ensure the stability of the sample in the analytical solvent. |
Byproduct Identification
The following table summarizes potential byproducts, their likely origin, and key analytical signatures for identification.
| Byproduct Name/Structure | Potential Origin | Molecular Weight ( g/mol ) | Key Analytical Signatures (¹H NMR, MS) |
| N-Methyl-2,5-bis(dihydroxymethyl)pyrrolidine | Incomplete second cyclization in a Robinson-Schöpf type synthesis. | 163.20 | ¹H NMR: Absence of the characteristic bridged bicyclic protons. Presence of additional hydroxyl protons. MS (ESI+): m/z = 164.2 [M+H]⁺ |
| (8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)acetaldehyde | Side reaction with acetaldehyde if used as a reagent or formed in situ. | 155.19 | ¹H NMR: Presence of an aldehyde proton signal (~9.7 ppm). MS (ESI+): m/z = 156.2 [M+H]⁺ |
| Dimer of 8-Oxa-3-azabicyclo[3.2.1]octane | Intermolecular reaction, especially at high concentrations or temperatures. | 226.31 | MS (ESI+): m/z = 227.3 [M+H]⁺. ¹H NMR: Complex spectrum with overlapping signals of the bicyclic core. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Byproduct Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or Mass Spectrometry (LC-MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
Protocol 2: Isolation of Byproducts by Preparative HPLC
-
Develop an optimized HPLC method on an analytical scale for good separation between the main product and the impurity of interest.
-
Scale up the method to a preparative HPLC system with a larger column.
-
Inject the crude mixture and collect the fraction corresponding to the byproduct peak.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated byproduct.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Isolate the impurity of interest using preparative HPLC or column chromatography.
-
Dry the isolated fraction under vacuum to remove all solvents.
-
Dissolve approximately 1-5 mg of the purified byproduct in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra to determine the structure of the byproduct.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions leading to byproduct formation.
Caption: Experimental workflow for byproduct identification and mitigation.
References
Validation & Comparative
A Comparative Guide to 8-Oxa-3-azabicyclo[3.2.1]octane and Tropane Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 8-Oxa-3-azabicyclo[3.2.1]octane and tropane (8-azabicyclo[3.2.1]octane) scaffolds, two key heterocyclic frameworks in medicinal chemistry. By presenting supporting experimental data, detailed methodologies, and visual representations, this document aims to inform the strategic design and development of novel therapeutics targeting the central nervous system and beyond.
Structural and Physicochemical Properties
The tropane scaffold is a bicyclic amine characterized by a pyrrolidine and a piperidine ring sharing a common nitrogen atom and two carbon atoms. This rigid structure is the core of numerous naturally occurring tropane alkaloids, such as atropine and cocaine, known for their diverse pharmacological activities.[1][2] The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is a structural analog where the nitrogen atom at the 8-position of the tropane ring is replaced by an oxygen atom. This substitution significantly alters the physicochemical properties of the molecule, influencing its polarity, hydrogen bonding capacity, and overall conformation.
dot
References
A Comparative Analysis of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives: Structure-Activity Relationship Insights
A detailed examination of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives reveals a versatile scaffold primarily targeting monoamine transporters and muscarinic acetylcholine receptors. The structure-activity relationship (SAR) of these compounds is significantly influenced by the nature and position of substituents on the bicyclic core, dictating their potency and selectivity. This guide provides a comparative analysis based on available experimental data, offering insights for researchers and professionals in drug development.
The 8-Oxa-3-azabicyclo[3.2.1]octane core is a key structural motif in the design of neurologically active agents. Its rigid conformation allows for precise orientation of functional groups, leading to specific interactions with biological targets. Research has demonstrated that modifications to this scaffold can profoundly alter its pharmacological profile, shifting its activity between the dopamine transporter (DAT), serotonin transporter (SERT), and muscarinic receptors.
Comparative Analysis of Binding Affinities
The primary focus of SAR studies on these derivatives has been to modulate their affinity and selectivity for DAT and SERT. The replacement of the nitrogen atom at the 8-position with oxygen, creating the 8-oxa bridge, has been shown to be a viable strategy in developing potent monoamine transporter inhibitors.[1][2] This substitution maintains significant inhibitory potency at the DAT, challenging the long-held assumption that the nitrogen's basicity is essential for binding.[2]
Dopamine and Serotonin Transporter Inhibition
The following table summarizes the in vitro binding affinities of various 8-Oxa-3-azabicyclo[3.2.1]octane derivatives for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
| Compound ID | Substituent at C-3 | Diastereomer | hDAT IC50 (nM) | hSERT IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 16m | 2-Benzothiophenyl | A (2β,3α) | 15.6 | >10,000 | >641 | [1] |
| 16n | 2-Benzothiophenyl | D (2α,3β) | 2,770 | >10,000 | - | [1] |
| 6g | 3,4-Dichlorophenyl | 3β | 3.27 | - | - | [2] |
| 7g | 3,4-Dichlorophenyl | 3α | 2.34 | - | - | [2] |
Table 1: Binding affinities of selected 8-Oxa-3-azabicyclo[3.2.1]octane derivatives at hDAT and hSERT.
The data clearly indicates that the stereochemistry and the nature of the aryl substituent at the 3-position are critical for DAT affinity. For instance, the 2β,3α diastereomer of the 2-benzothiophenyl derivative (16m ) exhibits potent and selective inhibition of DAT, whereas its 2α,3β counterpart (16n ) is significantly less active.[1] Similarly, 3,4-dichlorophenyl substitution at the 3-position results in potent DAT inhibitors, with the 3α isomer showing slightly higher potency.[2]
Structure-Activity Relationship (SAR) Summary
The SAR for this class of compounds can be summarized as follows:
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The 8-Oxa Bridge: Replacing the nitrogen with an oxygen atom is well-tolerated and can lead to potent DAT inhibitors.[1][2]
-
Substitution at C-3: The nature and stereochemistry of the substituent at the 3-position are major determinants of potency and selectivity.
-
Carbomethoxy Group at C-2: The presence of a 2β-carbomethoxy group is a common feature in potent DAT inhibitors within this series.[1]
Below is a logical diagram illustrating the key SAR points for DAT inhibition.
Figure 1: Key SAR determinants for DAT inhibition.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. A detailed methodology for a representative radioligand binding assay is provided below.
Radioligand Binding Assays for DAT and SERT
Objective: To determine the binding affinity of test compounds for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hDAT or hSERT.
-
[³H]WIN 35,428 (for DAT binding).
-
[³H]Citalopram (for SERT binding).
-
Test compounds (8-Oxa-3-azabicyclo[3.2.1]octane derivatives).
-
Nonspecific binding agent (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Workflow Diagram:
Figure 2: Workflow for radioligand binding assay.
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the respective radioligand ([³H]WIN 35,428 for DAT or [³H]Citalopram for SERT) and varying concentrations of the test compound.
-
Incubations are carried out in a final volume of 0.5 mL of assay buffer for 60-120 minutes at room temperature.
-
Nonspecific binding is determined in the presence of a high concentration of a known selective ligand.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
The IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis of the competition curves.
This guide provides a snapshot of the current understanding of the SAR of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives. The versatility of this scaffold, coupled with a growing body of experimental data, makes it a promising area for the development of novel therapeutics targeting monoamine transporters. Further research, including in vivo studies and exploration of a wider range of substituents, will be crucial in translating these findings into clinical applications.
References
The 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold: A Comparative Guide to Pharmacophore Modeling for Neuronal Nicotinic Acetylcholine Receptor and Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a promising framework in the design of potent and selective inhibitors for critical neurological targets, including neuronal nicotinic acetylcholine receptors (nAChRs) and monoamine transporters (MATs), such as the dopamine transporter (DAT) and serotonin transporter (SERT). This guide provides a comparative analysis of the pharmacophore modeling of inhibitors based on this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Inhibitor Potency
The 8-Oxa-3-azabicyclo[3.2.1]octane core has been successfully incorporated into inhibitors targeting both nAChRs and MATs. The following tables summarize the in vitro binding affinities of representative compounds, offering a quantitative comparison of their potency and selectivity.
| Compound ID | Scaffold | Target | IC50 (nM) | Reference |
| Series IIa | 3-(2'-Thienylphenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester | DAT | 15.3 ± 2.1 | [1] |
| SERT | >10,000 | [1] | ||
| Series IIb | 3-(3'-Thienylphenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester | DAT | 8.7 ± 1.2 | [1] |
| SERT | >10,000 | [1] | ||
| Series IIIa | 3-(2'-Benzothiophenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester | DAT | 4.5 ± 0.6 | [1] |
| SERT | 798 ± 95 | [1] | ||
| Alternative DAT Inhibitor (Benztropine analog) | N-(n-butyl)-3α-[bis-(4′-fluorophenyl)methoxy]-tropane | DAT | - | [2] |
| Alternative nAChR Modulator (HDMP) | 1,2,3,3a,4,8b-haxahydro-2-benzyl-6-N,N-dimethylamino-1-methylindeno[1,2-b]pyrrole | α7 nAChR | - | [3] |
Experimental Protocols: A-Z Guide to Pharmacophore Modeling
This section outlines a detailed, generalized protocol for generating and validating a pharmacophore model for 8-Oxa-3-azabicyclo[3.2.1]octane-based inhibitors, synthesized from common practices in the field.
I. Ligand-Based Pharmacophore Model Generation
-
Dataset Preparation:
-
Compile a structurally diverse set of at least 20-30 known inhibitors with a wide range of biological activities (e.g., IC50 or Ki values) against the target of interest (nAChR or MAT).
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The test set should not be used in model generation and will serve for external validation.
-
Generate low-energy 3D conformations for each molecule using computational chemistry software (e.g., MOE, Discovery Studio, Schrödinger Suite).
-
-
Pharmacophore Feature Identification:
-
Utilize a pharmacophore generation algorithm (e.g., HipHop, DISCO, PHASE) to identify common chemical features among the most active compounds in the training set.
-
These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic regions (HY)
-
Aromatic Rings (AR)
-
Positive Ionizable (PI) / Cationic centers
-
Negative Ionizable (NI) / Anionic centers
-
-
-
Hypothesis Generation and Scoring:
-
The software will generate multiple pharmacophore hypotheses, each consisting of a unique arrangement of the identified features in 3D space.
-
Each hypothesis is scored based on its ability to align the active molecules in the training set and its predicted activity correlation.
-
-
Model Validation:
-
Internal Validation: Assess the predictive power of the generated models using the training set. This can be done through techniques like leave-one-out (LOO) or leave-n-out (LNO) cross-validation.
-
External Validation: Use the test set to evaluate the ability of the best-ranked pharmacophore models to predict the activity of molecules not used in their creation.
-
Fischer's Randomization Test: Generate random spreadsheets of activity data to ensure the statistical significance of the model and rule out chance correlation.
-
II. Structure-Based Pharmacophore Model Generation
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., a nAChR subtype or DAT) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Binding Site Identification:
-
Identify the ligand-binding pocket of the protein. This can be done based on the co-crystallized ligand or through pocket detection algorithms.
-
-
Interaction Mapping:
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the protein and known active ligands.
-
Generate a pharmacophore model based on these interaction points within the binding site.
-
-
Model Refinement and Validation:
-
Refine the structure-based pharmacophore by superimposing known active and inactive compounds and adjusting the feature constraints.
-
Validate the model using a dataset of known binders and non-binders to assess its ability to discriminate between them.
-
Visualizing the Path to Inhibition
To better understand the context of inhibitor action, the following diagrams illustrate the experimental workflow for pharmacophore modeling and the key signaling pathways associated with the targeted receptors.
Conclusion
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold presents a versatile platform for the development of inhibitors targeting neuronal nAChRs and monoamine transporters. Pharmacophore modeling serves as a powerful tool in the rational design of these inhibitors, enabling the identification of key molecular features required for potent and selective binding. By leveraging the comparative data and detailed protocols outlined in this guide, researchers can accelerate the discovery and optimization of novel drug candidates based on this promising scaffold.
References
A Comparative Analysis of the Biological Activities of 8-Oxa-3-azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Bicyclic Scaffolds in Medicinal Chemistry.
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including cocaine and atropine. Its structural rigidity and the presence of a basic nitrogen atom have made it a cornerstone for the development of ligands targeting the central nervous system, particularly the monoamine transporters. A key structural analog, the 8-oxa-3-azabicyclo[3.2.1]octane, where the nitrogen atom at the 8-position is replaced by an oxygen atom, offers a valuable tool for probing the role of this heteroatom in ligand-receptor interactions. This guide provides a comparative overview of the biological activities of these two scaffolds, supported by experimental data, to inform future drug design and development.
Core Structural Differences
The primary difference between the two scaffolds lies in the heteroatom at the 8-position of the bicyclic system. In the 8-azabicyclo[3.2.1]octane, the nitrogen atom can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, and can participate in ionic interactions. The 8-oxa-3-azabicyclo[3.2.1]octane features an oxygen atom at this position, which is a hydrogen bond acceptor but lacks the basicity of the nitrogen and the ability to form ionic bonds. This fundamental difference significantly influences the physicochemical properties and the potential binding modes of derivatives of these scaffolds.
Comparative Biological Activity at Monoamine Transporters
A significant body of research has focused on comparing the inhibitory activity of derivatives of these two scaffolds at the dopamine transporter (DAT) and the serotonin transporter (SERT), key targets in the treatment of neuropsychiatric disorders. The data suggests that the nitrogen at the 8-position is not an absolute requirement for potent activity at these transporters.
Dopamine Transporter (DAT) Inhibition
Studies on cocaine analogs have revealed that replacing the 8-aza group with an 8-oxa group can result in compounds with retained, and in some cases, enhanced, potency for the dopamine transporter.[1][2] This suggests that the interaction with the transporter is not solely dependent on the basic nitrogen of the tropane skeleton.
| Compound Type | Derivative | DAT IC50 (nM) | Reference |
| 8-Azabicyclo[3.2.1]octane | WIN 35,428 (β-CFT) | 12.8 | [1] |
| 8-Oxa-3-azabicyclo[3.2.1]octane | 3β-(4-chlorophenyl) derivative | 15.4 | |
| 8-Oxa-3-azabicyclo[3.2.1]octane | 3β-(3,4-dichlorophenyl) derivative | 3.27 | [2] |
| 8-Oxa-3-azabicyclo[3.2.1]octane | 3α-(3,4-dichlorophenyl) derivative | 2.34 | [2] |
Serotonin Transporter (SERT) Inhibition
Similarly, for the serotonin transporter, the 8-oxa analogs have demonstrated significant inhibitory activity. The selectivity between DAT and SERT can be modulated by substitutions on the bicyclic ring, but the core scaffold itself does not preclude potent SERT binding.[1]
| Compound Type | Derivative | SERT IC50 (nM) | Reference |
| 8-Azabicyclo[3.2.1]octane | N-methyl-3β-(4-(2-pyrrolyl)phenyl) | 1.05 | [1] |
| 8-Oxa-3-azabicyclo[3.2.1]octane | 2β-carbomethoxy-3β-(benzothiophene substituted) | High affinity (qualitative) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these two scaffolds.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428 as the radioligand.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.
2. Assay Procedure:
-
The assay is performed in a 96-well plate in a total volume of 500 µL.
-
To each well, add:
-
50 µL of test compound at various concentrations or vehicle.
-
50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
400 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
The plate is incubated for 2 hours at 4°C.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
The filters are washed three times with 4 mL of ice-cold assay buffer.
-
The filters are placed in scintillation vials with 5 mL of scintillation cocktail.
-
Radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (inhibitory constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol outlines a competitive binding assay to measure the affinity of compounds for the serotonin transporter using [³H]citalopram as the radioligand.
1. Membrane Preparation:
-
A similar procedure to the DAT membrane preparation is followed, often using rat brain cortical tissue.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate in a final volume of 250 µL.
-
To each well, add:
-
25 µL of test compound at various concentrations or vehicle.
-
25 µL of [³H]citalopram (final concentration ~1 nM).
-
200 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
The plate is incubated for 1 hour at room temperature.
3. Filtration and Counting:
-
The reaction is terminated by filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Radioactivity is measured by liquid scintillation counting.
4. Data Analysis:
-
IC50 and Ki values are calculated as described for the DAT binding assay.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the dopamine signaling pathway, a primary target for many 8-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane derivatives, and a typical experimental workflow for a competitive binding assay.
References
A Comparative Guide to 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives as potent and selective inhibitors of monoamine transporters. The following sections present a comparative analysis of their binding affinities against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), alongside established inhibitors. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and development in this area.
Performance Comparison: Binding Affinities
The inhibitory activity of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives and related compounds at monoamine transporters is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the binding affinities of various analogs, providing a direct comparison with established monoamine transporter inhibitors. Lower Kᵢ or IC₅₀ values indicate higher binding affinity.
Table 1: Binding Affinities (Kᵢ, nM) of 8-Oxa-3-azabicyclo[3.2.1]octane and Related Bicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound/Analog | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT/SERT Selectivity Ratio | Reference(s) |
| 8-Oxa-3-azabicyclo[3.2.1]octane Core | |||||
| 3β-(3,4-dichlorophenyl)-2β-carbomethoxy (an 8-oxa analog) | 3.27 (IC₅₀) | - | - | - | [1] |
| 3α-(3,4-dichlorophenyl)-2β-carbomethoxy (an 8-oxa analog) | 2.34 (IC₅₀) | - | - | - | [1] |
| Benzothiophene substituted 8-oxa-bicyclo[3.2.1]octane | - | - | - | 177 (DAT vs SERT) | [2] |
| 8-Azabicyclo[3.2.1]octane Core (for comparison) | |||||
| 8-cyclopropylmethyl derivative (22e) | 4.0 | 4240 | 312 | 1060 | [3][4] |
| 8-chlorobenzyl derivative (22g) | 3.9 | 655 | 5296 | 168 | [3][4] |
Table 2: Binding Affinities (Kᵢ, nM) of Standard Monoamine Transporter Inhibitors
| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | Primary Action | Reference(s) |
| Cocaine | ~250-600 | ~300-800 | ~200-500 | Non-selective Monoamine Reuptake Inhibitor | [5] |
| GBR 12909 | ~1-5 | ~20-50 | ~5-10 | Dopamine Reuptake Inhibitor | [3] |
| Fluoxetine | - | ~1-10 | - | Selective Serotonin Reuptake Inhibitor (SSRI) | [6] |
| Reboxetine | - | - | ~1-10 | Norepinephrine Reuptake Inhibitor (NRI) | [7] |
| (S)-Citalopram | - | ~1-2 | - | Selective Serotonin Reuptake Inhibitor (SSRI) | [7] |
| Desipramine | - | - | ~1-5 | Norepinephrine Reuptake Inhibitor (NRI) | [8] |
| WIN 35,428 | ~10-20 | ~100-200 | ~100-200 | Dopamine Reuptake Inhibitor | [8] |
Experimental Protocols
The validation of these compounds relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key in vitro assays used to determine the binding affinity and functional inhibition of monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter. These competitive binding assays measure the ability of a test compound to displace a specific radioligand from the transporter.
1. Dopamine Transporter (DAT) Binding Assay
-
Radioligand: [³H]WIN 35,428 (final concentration ~5 nM).[3]
-
Tissue/Cell Preparation: Membranes prepared from rat striatum or cells stably expressing human DAT (hDAT).
-
Assay Buffer: Sucrose-phosphate buffer (2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄·7H₂O, 320 mM sucrose, pH 7.4).[3]
-
Incubation: Intact cells or membranes are incubated with [³H]WIN 35,428 and varying concentrations of the test compound (e.g., 1 nM to 100 µM) on ice for 2 hours.[3]
-
Non-specific Binding Determination: Determined in the presence of a high concentration of a known DAT inhibitor, such as 30 µM cocaine.[3]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[6]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
2. Serotonin Transporter (SERT) Binding Assay
-
Radioligand: [³H]Citalopram (final concentration ~1-2 nM).[6]
-
Tissue/Cell Preparation: Membranes from rat brain tissue or cells stably expressing human SERT (hSERT).[6]
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[6]
-
Incubation: Membranes are incubated with [³H]citalopram and varying concentrations of the test compound at room temperature (20-25°C) for 60-90 minutes.[6]
-
Non-specific Binding Determination: Determined using a high concentration of a selective serotonin reuptake inhibitor (SSRI), such as 10 µM fluoxetine.[6]
-
Separation and Quantification: Same as for the DAT binding assay.
-
Data Analysis: IC₅₀ and Kᵢ values are calculated as described for the DAT assay.
3. Norepinephrine Transporter (NET) Binding Assay
-
Radioligand: [³H]Nisoxetine (final concentration ~1 nM).[8]
-
Tissue/Cell Preparation: Membranes from rat cortical homogenates or cells stably expressing human NET (hNET).[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]
-
Incubation: Membranes are incubated with [³H]nisoxetine and varying concentrations of the test compound.
-
Non-specific Binding Determination: Determined in the presence of 10 µM Desipramine.[8]
-
Separation and Quantification: Consistent with the other binding assays.
-
Data Analysis: IC₅₀ and Kᵢ values are determined as previously described.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental and biological context of validating these monoamine transporter inhibitors, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified downstream signaling pathway affected by transporter inhibition.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 8-Oxa-3-azabicyclo[3.2.1]octane: A Guide for Researchers
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a key building block in drug discovery. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive template for targeting a variety of receptors and enzymes. Consequently, the development of efficient and versatile synthetic routes to this important scaffold is of significant interest to researchers in academia and the pharmaceutical industry.
This guide provides a comparative analysis of different synthetic strategies for the construction of the 8-Oxa-3-azabicyclo[3.2.1]octane core. We will objectively compare the performance of various routes, supported by experimental data, and provide detailed methodologies for key transformations.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold, allowing for a direct comparison of their efficiency and practicality.
| Route | Key Transformation | Starting Material | Number of Steps | Overall Yield (%) | Key Reagents/Conditions | Ref. |
| A: Tandem Oxidation/Rearrangement/Aldol Cyclization | C–H oxidation/oxa-[1][1] Cope rearrangement/aldol reaction | Allylic silyl ethers | 1 (tandem) | 50-85 | T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 | [2] |
| B: 1,3-Dipolar Cycloaddition | Carbonyl ylide cycloaddition with vinyl ethers | Diazo compounds | 2 | 12-35 | Rh2(OAc)4, Lewis Acid (e.g., La(OTf)3) | [3] |
| C: Synthesis from Furan Derivatives via Cycloaddition | 6π-electrocyclic ring-opening / [3+2]-cycloaddition cascade | Monocyclopropanated furan derivatives | 2 | High (not specified) | Microwave irradiation | [4] |
| D: Multi-step Synthesis from 1,5-Hexadiene | Stereoselective RuO4-catalyzed oxidative cyclisation | 1,5-Hexadiene | 3+ | Good (not specified) | RuO4 (catalytic), NaIO4 | [5] |
Experimental Protocols
This section provides detailed experimental methodologies for key steps in the discussed synthetic routes.
Route A: Tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization
Synthesis of 8-oxabicyclo[3.2.1]octane derivative: To a solution of the allylic silyl ether (1.0 equiv) in CH2Cl2 at 0 °C is added T+BF4− (1.2 equiv) and ZnBr2 (1.1 equiv). The reaction mixture is stirred at this temperature for a specified time until completion (monitored by TLC). Upon completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 8-oxabicyclo[3.2.1]octane product.[2]
Route B: 1,3-Dipolar Cycloaddition
Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane derivative: A solution of the diazo compound (1.0 equiv) and a vinyl ether (5.0 equiv) in a suitable solvent (e.g., dichloromethane) is added slowly to a solution of Rh2(OAc)4 (0.01 equiv) and a Lewis acid catalyst (e.g., La(OTf)3, 0.01 equiv) in the same solvent under reflux. The reaction mixture is stirred at reflux for several hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 8-oxa-2-azabicyclo[3.2.1]octane product.[3]
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.
Caption: Tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization pathway.
Caption: Synthesis via 1,3-dipolar cycloaddition of a carbonyl ylide.
Caption: Pathway from furan derivatives via a cycloaddition cascade.
Conclusion
The choice of a synthetic route to the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials and reagents.
-
Route A offers an efficient, one-pot tandem approach with good to excellent yields, making it an attractive option for rapid access to this scaffold.[2]
-
Route B , utilizing a 1,3-dipolar cycloaddition, provides a modular approach where the diazo compound and the vinyl ether can be varied to access a range of analogs, although the yields are generally lower.[3]
-
Route C presents an elegant strategy from furan derivatives, leveraging a microwave-assisted cycloaddition cascade to construct the bicyclic system.[4]
-
Route D starts from simple, commercially available materials like 1,5-hexadiene, offering a potentially cost-effective route for large-scale synthesis, though it may involve more synthetic steps.[5]
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for their specific needs. The data and protocols presented in this guide are intended to facilitate this decision-making process and aid in the efficient synthesis of novel compounds based on the 8-Oxa-3-azabicyclo[3.2.1]octane core.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride [ouci.dntb.gov.ua]
Comparative Efficacy of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives Against PI3K/mTOR Kinase Targets
This guide provides a comparative analysis of the efficacy of select 8-Oxa-3-azabicyclo[3.2.1]octane derivatives targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The incorporation of the bridged 8-oxa-3-azabicyclo[3.2.1]octane moiety into inhibitor scaffolds has emerged as a key strategy for enhancing potency and tuning selectivity, particularly for mTOR over PI3K isoforms.[1][2] This document is intended for researchers, scientists, and drug development professionals investigating novel kinase inhibitors.
Comparative Efficacy Data
The inhibitory activities of various triazine derivatives incorporating the 8-oxa-3-azabicyclo[3.2.1]octane scaffold are summarized below. These compounds demonstrate potent inhibition of both PI3K and mTOR, with certain derivatives showing excellent selectivity for mTOR. The data highlights the role of this specific bicyclic octane structure in achieving high affinity and desirable pharmacokinetic properties.
| Compound ID | Target Kinase | Activity (IC₅₀ / Kᵢ) | Notes |
| PQR620 | mTOR | Kᵢ = 3.4 nM | A potent, selective, and brain-penetrable mTORC1/2 inhibitor.[3] |
| p110α (PI3Kα) | Kᵢ = 23.8 nM | Shows ~7-fold selectivity for mTOR over PI3Kα.[3] | |
| PKI-179 (8m) | PI3Kα | IC₅₀ = 8 nM | An orally efficacious dual PI3K/mTOR inhibitor.[4][5] |
| mTOR | IC₅₀ = 0.42 nM | Developed to improve upon the molecular weight and clogP of earlier compounds.[4][5] | |
| Compound 19 | mTOR | Kᵢ = 13 nM | A bridged-morpholine derivative showing strong mTOR affinity.[1] |
| p110α (PI3Kα) | Kᵢ = 1,400 nM | Demonstrates over 100-fold selectivity for mTOR over PI3Kα.[1] | |
| Compound 20 | mTOR | Kᵢ = 24 nM | A bridged-morpholine derivative showing strong mTOR affinity.[1] |
| p110α (PI3Kα) | Kᵢ = 1,900 nM | Demonstrates ~80-fold selectivity for mTOR over PI3Kα.[1] |
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K and mTOR in cell signaling. Growth factors activate receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt then modulates numerous downstream targets, including the mTORC1 complex, to control fundamental cellular processes like cell growth, proliferation, and survival. The compounds discussed in this guide inhibit PI3K and/or mTOR, thereby blocking these downstream effects.
Experimental Protocols
The determination of kinase inhibitory activity (IC₅₀/Kᵢ) is critical for evaluating compound efficacy. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Below is a representative protocol for an in vitro mTOR kinase assay.
Objective: To determine the in vitro potency of test compounds against the mTOR kinase by measuring the phosphorylation of a substrate using a TR-FRET-based detection method.
Materials:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]
-
Enzyme: Active, recombinant human mTOR.[6]
-
Substrate: GST-tagged 4E-BP1 or a suitable peptide substrate.[7]
-
ATP Solution: 10 mM stock solution in water.
-
Test Compounds: Serially diluted in 100% DMSO.
-
Detection Reagents: Terbium (Tb)-labeled anti-phospho-substrate specific antibody and Stop/Detection Buffer (e.g., 10 mM EDTA in Kinase Buffer).[6][8]
-
Assay Plates: Low-volume, 384-well plates (e.g., black, non-binding surface).
-
Plate Reader: TR-FRET capable reader with 340 nm excitation and dual emission detection at ~495 nm (for Terbium) and ~520 nm (for acceptor fluorophore).[8]
Workflow:
Detailed Methodology:
-
Compound Preparation: Create a 10-point serial dilution of the test compounds in DMSO. A typical starting concentration might be 1 mM. Further dilute this series in the appropriate kinase buffer to a 4x final concentration.[7]
-
Reaction Setup:
-
Dispense 2.5 µL of the 4x test compound dilutions into the wells of a 384-well assay plate. Include wells for positive (no inhibition, DMSO only) and negative (no enzyme) controls.
-
Prepare a 2x enzyme solution (e.g., 500 ng recombinant mTOR per reaction) in kinase buffer. Add 5 µL of this solution to each well.[7]
-
Allow the plate to incubate for 10-20 minutes at room temperature to permit compound binding to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a 4x ATP/Substrate mixture in kinase buffer. The final ATP concentration should be at or near its Kₘ for the enzyme (e.g., 10-50 µM), and the substrate concentration should be optimized for the assay (e.g., 1 µg per reaction).[6][7]
-
Add 2.5 µL of the ATP/Substrate mixture to all wells to start the reaction. The final reaction volume will be 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding 10 µL of Stop/Detection buffer containing the Tb-labeled anti-phospho-substrate antibody at its recommended concentration (e.g., 2 nM final).[8]
-
Incubate the plate at room temperature for 60 minutes in the dark to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor and acceptor wavelengths.
-
Calculate the emission ratio (Acceptor/Donor) for each well.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Information - Things to know before starting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. LanthaScreen™ Eu-anti-GST Antibody, 25 μg - FAQs [thermofisher.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 8-Oxa-3-azabicyclo[3.2.1]octane Compounds
For Researchers, Scientists, and Drug Development Professionals
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective inhibitors for various therapeutic targets. This guide provides an objective comparison of the in vitro and in vivo performance of key compounds incorporating this bicyclic system, with a focus on their activity as mTOR and PI3K inhibitors. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid in the evaluation and advancement of drug discovery programs.
In Vitro Activity: Potency and Selectivity
Compounds incorporating the 8-Oxa-3-azabicyclo[3.2.1]octane moiety have demonstrated high potency in enzymatic and cellular assays. The following tables summarize the in vitro activity of representative compounds against the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.
Table 1: In Vitro Enzymatic Activity of 8-Oxa-3-azabicyclo[3.2.1]octane Compounds
| Compound | Target | Kᵢ (nM) | Selectivity (PI3Kα/mTOR) | Reference |
| PQR620 | mTOR | < 1 (IC₅₀) | > 100-fold | [1][2][3] |
| PI3Kα | > 100 (IC₅₀) | [1][2][3] | ||
| PQR626 | mTOR | 3.6 | ~80-fold | [4][5] |
| PI3Kα | 289 | [4][5] | ||
| PKI-179 | PI3Kα | 1.3 | 0.5 | [6] |
| mTOR | 2.6 | [6] | ||
| Compound 19 | mTOR | 13 | Not specified | [4][5] |
| PI3Kα | Not specified | [4][5] |
Table 2: In Vitro Cellular Activity of 8-Oxa-3-azabicyclo[3.2.1]octane Compounds
| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |
| PQR620 | A2058 | p-S6 (Ser235/236) | 118 | [1][2][3] |
| A2058 | p-Akt (Ser473) | 102 | [1][2][3] | |
| PQR626 | A2058 | p-S6 (Ser235/236) | 71 | [4][5] |
| A2058 | p-Akt (Ser473) | 96 | [4][5] | |
| Compound 19 | A2058 | p-S6 (Ser235/236) | 282 | [4][5] |
| A2058 | p-Akt (Ser473) | 157 | [4][5] |
PQR620 stands out for its high potency and selectivity for mTOR over PI3Kα.[1][2][3] PQR626 also demonstrates excellent mTOR inhibition with good selectivity.[4][5] In contrast, PKI-179 acts as a dual PI3K/mTOR inhibitor.[6] The cellular activity data corroborates the enzymatic findings, with PQR620 and PQR626 effectively inhibiting the phosphorylation of downstream targets of mTORC1 (p-S6) and mTORC2 (p-Akt).[1][2][3][4][5]
In Vivo Efficacy: From Bench to Preclinical Models
The promising in vitro profiles of these compounds have translated into significant in vivo efficacy in various preclinical models, highlighting their potential for therapeutic development.
Table 3: In Vivo Efficacy of 8-Oxa-3-azabicyclo[3.2.1]octane Compounds
| Compound | Animal Model | Disease Model | Dosing | Key Findings | Reference |
| PQR620 | Mouse | Ovarian Carcinoma Xenograft (OVCAR-3) | 50 mg/kg, p.o., daily | Significant tumor growth inhibition | [1][2][3] |
| Mouse | Tuberous Sclerosis Complex (TSC) | Not specified | Attenuation of epileptic seizures | [1][2][3] | |
| PQR626 | Mouse | Tuberous Sclerosis Complex (TSC) | 50 mg/kg, p.o., twice daily | Reduced mortality | [4] |
| PKI-179 | Mouse | Not specified | Orally efficacious | In vivo efficacy demonstrated | [6] |
PQR620 has demonstrated notable antitumor effects in a xenograft model and has shown therapeutic potential in a neurological disorder model.[1][2][3] Similarly, PQR626 has shown significant efficacy in a mouse model of Tuberous Sclerosis Complex, a genetic disorder characterized by mTOR hyperactivation.[4] The oral bioavailability of these compounds, such as PKI-179, is a key feature for their development as clinical candidates.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the mTOR signaling pathway and a general workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of the compounds against PI3K and mTOR kinases is typically determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the displacement of a fluorescently labeled ATP analog from the kinase active site by the inhibitor.
General Protocol:
-
Recombinant human PI3Kα or mTOR enzyme is incubated with the test compound at various concentrations.
-
A fluorescently labeled ATP tracer and a lanthanide-labeled anti-tag antibody are added to the reaction mixture.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the binding of the inhibitor.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Cellular Assays for mTORC1/2 Inhibition
The cellular activity of the compounds is assessed by measuring the inhibition of phosphorylation of downstream substrates of mTORC1 (S6 ribosomal protein) and mTORC2 (Akt).
General Protocol (In-Cell Western):
-
Cancer cell lines (e.g., A2058) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 2 hours).
-
Cells are fixed with formaldehyde and permeabilized with Triton X-100.
-
Primary antibodies specific for the phosphorylated proteins (e.g., p-S6 Ser235/236, p-Akt Ser473) and a normalization antibody (e.g., total protein stain) are added.
-
Infrared-labeled secondary antibodies are used for detection.
-
The plates are scanned on an infrared imaging system, and the fluorescence intensities are quantified.
-
IC₅₀ values are determined by normalizing the phosphoprotein signal to the total protein signal and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
The in vivo antitumor efficacy of the compounds is evaluated in immunodeficient mice bearing human tumor xenografts.
General Protocol (OVCAR-3 Xenograft Model):
-
Female nude mice are subcutaneously inoculated with OVCAR-3 human ovarian cancer cells.
-
When tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., PQR620) is administered orally at a specified dose and schedule.
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Pharmacokinetic and pharmacodynamic analyses may also be performed on plasma and tumor samples.
This guide provides a comparative overview of the in vitro and in vivo activities of several key 8-Oxa-3-azabicyclo[3.2.1]octane compounds. The data presented herein demonstrates the therapeutic potential of this scaffold, particularly in the development of mTOR and PI3K inhibitors for oncology and neurological disorders. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 6. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 8-Oxa-3-azabicyclo[3.2.1]octane-Based Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of drugs based on the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold, with a primary focus on their interactions with monoamine transporters. The information presented herein is intended to support research and drug development efforts by offering a clear comparison of binding affinities and selectivity profiles, supplemented by detailed experimental methodologies and visual representations of relevant biological pathways.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities of various 8-Oxa-3-azabicyclo[3.2.1]octane and related bicyclo[3.2.1]octane analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, allows for a direct comparison of the potency and selectivity of these compounds. Lower values indicate higher binding affinity.
| Compound ID | Scaffold Type | Target | Binding Affinity (IC50/Ki, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Compound A | 8-Oxa-3-azabicyclo[3.2.1]octane | DAT | 13 | 0.004 | - |
| (Benzothiophene substituted)[1] | SERT | >3000 | |||
| Compound B | 8-Oxa-3-azabicyclo[3.2.1]octane | DAT | 349 | - | - |
| (Benzofuran substituted)[1] | SERT | - | |||
| Compound C | 8-Oxa-3-azabicyclo[3.2.1]octane | DAT | >3000 | - | - |
| (Benzoxazole substituted)[1] | SERT | - | |||
| Compound D | 8-Oxa-3-azabicyclo[3.2.1]octane | DAT | 336 | - | - |
| (Indole substituted)[1] | SERT | - | |||
| Compound E | 8-azabicyclo[3.2.1]octane | DAT | 4.0 | 1060 | - |
| (8-cyclopropylmethyl derivative 22e) | SERT | 4240 | |||
| Compound F | 8-azabicyclo[3.2.1]octane | DAT | 3.9 | 159 | 1358 |
| (8-chlorobenzyl derivative 22g) | SERT | 620 | |||
| NET | 5299 | ||||
| Compound G | 8-thiabicyclo[3.2.1]octane | DAT | 5.7 | 1.4 | - |
| (3β-(3,4-dichlorophenyl) analogue)[2] | SERT | 8.0 | |||
| Compound H | 8-thiabicyclo[3.2.1]octane | DAT | 4.5 | >800 | - |
| (3-(3,4-dichlorophenyl)-2,3-unsaturated analogue)[2] | SERT | >3600 |
Experimental Protocols
Detailed methodologies for the key binding assays are provided below to facilitate the replication and validation of the presented data.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Biological Source: Rat striatal membranes or cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a potent DAT ligand).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or unlabeled WIN 35,428).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]WIN 35,428, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol outlines a competitive binding assay to measure the affinity of test compounds for the serotonin transporter.
Materials:
-
Biological Source: Human platelets or cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or [³H]Paroxetine (selective SERT ligands).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or unlabeled citalopram).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare membranes from the biological source as described for the DAT assay.
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the SERT radioligand, and a range of concentrations of the test compound. Include controls for total and non-specific binding.
-
Incubation: Add the membrane preparation to start the reaction and incubate to allow binding to reach equilibrium.
-
Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the IC50 and Ki values for the test compound as described for the DAT assay.
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key concepts related to the mechanism of action and experimental workflow of 8-Oxa-3-azabicyclo[3.2.1]octane-based drugs.
Caption: Dopamine reuptake inhibition by an 8-Oxa-3-azabicyclo[3.2.1]octane-based drug.
Caption: Serotonin reuptake inhibition by an 8-Oxa-3-azabicyclo[3.2.1]octane-based drug.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
Assessing the Selectivity of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives for DAT vs. SERT
The selective inhibition of the dopamine transporter (DAT) over the serotonin transporter (SERT) is a critical objective in the development of therapeutic agents for conditions such as cocaine abuse. The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a promising framework for designing such selective ligands. This guide provides a comparative analysis of the binding affinities and selectivity of various derivatives, supported by experimental data and detailed protocols.
Comparative Binding Affinity and Selectivity
The structure-activity relationship (SAR) of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives reveals that substitutions at the 3-position of the bicyclic ring system significantly influence their potency and selectivity for DAT and SERT.
Key Findings:
-
3α-Aryl vs. 3β-Aryl Stereochemistry: Compounds with a 3α-aryl configuration generally exhibit greater selectivity for DAT over SERT compared to their 3β-aryl counterparts.[1] The 3β-aryl diastereomers, while potent, often show comparable affinity for both transporters.[2]
-
Aryl Substituents:
-
Monoaryl Substitution: Simple aryl groups at the 3-position tend to favor DAT selectivity.[2]
-
Biaryl and Heteroaryl Substitution: The introduction of biaryl or heteroaryl moieties, particularly at the 4-position of a 3-phenyl ring, can shift the selectivity profile. For instance, some 3-(4-heteroarylphenyl) derivatives show a preference for SERT inhibition.[3][4] In the related 8-azabicyclo[3.2.1]octane series, a 3β-(4(2-pyrrolyl)phenyl) derivative demonstrated a remarkable 585-fold selectivity for SERT over DAT.[2]
-
Benzothiophene Substitution: Among the biaryl systems, benzothiophene-substituted compounds have shown significant DAT selectivity, with one derivative displaying a 177-fold preference for DAT over SERT.[2][5]
-
Dichlorophenyl Substitution: The 3-(3,4-dichlorophenyl) substituent is a consistent feature in compounds with high potency at both DAT and SERT.[6][7][8]
-
The following table summarizes the binding affinities (IC50) and selectivity ratios for representative 8-Oxa-3-azabicyclo[3.2.1]octane derivatives.
| Compound | Diastereomer | DAT Affinity (IC50, nM) | SERT Affinity (IC50, nM) | Selectivity Ratio (SERT/DAT) |
| 2β-carbomethoxy-3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | 3α | 2.34 | 31 | 13.2 |
| 2β-carbomethoxy-3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | 3β | 3.27 | 2.5 | 0.76 |
| 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | 3β | 4 | 5 | 1.25 |
| Representative Benzothiophene substituted 8-oxabicyclo[3.2.1]octane derivative | - | - | - | 177 |
Data sourced from multiple studies.[1][2][6][8] The selectivity ratio is calculated as (SERT IC50 / DAT IC50). A ratio greater than 1 indicates selectivity for DAT.
Visualizing the Selectivity Assessment
The logical workflow for determining the transporter selectivity of a given compound is illustrated below.
Caption: Workflow for assessing DAT vs. SERT selectivity.
Experimental Protocols
The determination of binding affinities for DAT and SERT is typically conducted using in vitro radioligand binding assays. The following is a generalized protocol based on methods cited in the literature.
Membrane Preparation
-
Source: Membranes are prepared from cell lines (e.g., COS-7) transiently or stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT), or from specific brain regions (e.g., striatum for DAT).
-
Homogenization: The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl).
-
Centrifugation: The homogenate is centrifuged at low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.
-
Resuspension: The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the BCA assay.
Radioligand Binding Assay
The affinities (IC50 values) of the test compounds are determined through competitive binding assays.
-
Assay Setup: The assay is performed in a 96-well plate format with a final volume of approximately 250 µL per well.
-
Components:
-
Membrane Preparation: 150 µL of the prepared membranes (containing 3-20 µg of protein for cell lines) is added to each well.
-
Test Compound: 50 µL of the 8-Oxa-3-azabicyclo[3.2.1]octane derivative at various concentrations is added.
-
Radioligand: 50 µL of the specific radioligand is added.
-
-
Controls:
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-radiolabeled ligand (e.g., cocaine for DAT, fluoxetine for SERT) to saturate the specific binding sites.
-
-
Incubation: The plate is incubated, typically at 30°C for 60 minutes, with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The filters are dried, and the radioactivity retained on them is measured using a scintillation counter.
Data Analysis
-
Specific Binding: The non-specific binding (counts per minute) is subtracted from the total binding to determine the specific binding at each concentration of the test compound.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration, and a non-linear regression analysis is used to calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Selectivity Ratio: The selectivity of the compound for DAT over SERT is calculated by dividing the IC50 value for SERT by the IC50 value for DAT.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, a common reagent in pharmaceutical research. Adherence to these protocols is essential for laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, stringent adherence to safety precautions is mandatory.
Table 1: Hazard Information and Required PPE
| Hazard Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | GHS07 (Harmful)[1] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices. Protective Clothing: Lab coat or other suitable protective clothing to prevent skin contact. |
| H319: Causes serious eye irritation | GHS07 (Harmful)[1] | Eye Protection: Safety glasses with side-shields or chemical goggles. |
| H335: May cause respiratory irritation | GHS07 (Harmful)[1] | Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator for dusts may be necessary. In case of fire: Wear a self-contained breathing apparatus (SCBA) with a full facepiece.[3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.
-
Don the appropriate PPE as detailed in Table 1.
2. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small spills, gently sweep the solid material into a designated, labeled waste container.
-
For larger spills, prevent further spreading. Absorb with an inert material and place it into a suitable container for disposal.
-
Wash the spill area thoroughly with soap and water.
3. Waste Collection and Labeling:
-
Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.
-
The label should include the chemical name: "this compound Waste".
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
5. Final Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[3][5]
-
Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS No: 54745-74-3). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Profile
This compound is a chemical that requires careful handling due to its potential health effects. According to safety data sheets, the compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3][4][5]
The signal word for this chemical is "Warning".[1][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities of solid in a well-ventilated area or fume hood | Safety glasses with side shields | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if in a fume hood. If not, an N95 respirator is recommended. |
| Handling larger quantities of solid or creating dust | Safety goggles or a face shield | Chemically resistant gloves (e.g., nitrile), consider double gloving | Laboratory coat | A fit-tested N95 or higher respirator is strongly recommended.[6] |
| Preparing solutions or potential for splashing | Safety goggles and a face shield | Chemically resistant gloves (e.g., nitrile) | Chemically resistant laboratory coat or apron | Work in a chemical fume hood. |
| Cleaning up spills | Safety goggles and a face shield | Heavy-duty, chemically resistant gloves | Chemically resistant laboratory coat or apron | An elastomeric half-mask with a multi-gas cartridge and P100-filter may be necessary for large spills.[7] |
Experimental Protocols: Safe Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Work in a designated area, preferably a chemical fume hood, with easy access to an emergency eyewash station and safety shower.[8]
-
Assemble all necessary equipment and reagents before you begin.
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
-
Handling the Compound:
-
If the compound is a solid, handle it in a way that minimizes dust generation.
-
Carefully open the container.
-
Use appropriate tools (e.g., spatula) to transfer the desired amount of the solid.
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
-
Post-Handling:
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a clearly labeled, sealed container.
-
Contaminated Materials: Dispose of contaminated gloves, weigh papers, and other disposable materials in a designated hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[2]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | 54745-74-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97% 250 mg | Request for Quote [thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
